Angeloylgomisin H
Description
The exact mass of the compound (9S,10R)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,10-diol is 418.19915329 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,10-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O7/c1-12-8-13-9-15(26-3)20(28-5)19(24)17(13)18-14(11-23(12,2)25)10-16(27-4)21(29-6)22(18)30-7/h9-10,12,24-25H,8,11H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJJSPKWNBUDNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318687 | |
| Record name | Gomisin H | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66056-20-0 | |
| Record name | Gomisin H | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66056-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gomisin H | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Origin of Angeloylgomisin H: A Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Angeloylgomisin H, a bioactive dibenzocyclooctadiene lignan (B3055560), has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth exploration of the origin of this compound, detailing its natural sources, biosynthetic pathway, and the experimental methodologies employed for its isolation and characterization. Quantitative data from various studies are summarized, and key experimental workflows and signaling pathways are visually represented to facilitate a comprehensive understanding of this promising natural product.
Natural Origin and Discovery
This compound is a secondary metabolite primarily isolated from the fruits and stems of plants belonging to the Schisandra genus (Schisandraceae family). The first successful isolation and structural elucidation of this compound was reported in 1978 by Ikeya and colleagues from the fruits of Schisandra chinensis (Turcz.) Baill.[1]. This plant, commonly known as the Chinese magnolia vine, has a long history of use in traditional medicine, particularly in Asia.
Subsequent phytochemical investigations have also identified this compound in other species of the same genus, including Schisandra rubriflora and Schisandra viridis. The compound is one of many lignans (B1203133) present in these plants, which are believed to be responsible for their diverse pharmacological activities[2].
Biosynthesis
The biosynthesis of this compound, like other dibenzocyclooctadiene lignans, is believed to originate from the phenylpropanoid pathway. This fundamental metabolic pathway in plants is responsible for the synthesis of a wide array of natural products from the amino acid L-phenylalanine[3].
The proposed biosynthetic route begins with the conversion of L-phenylalanine to cinnamic acid, which is then hydroxylated and methylated to form coniferyl alcohol. Two molecules of coniferyl alcohol then undergo oxidative coupling to form pinoresinol, a key intermediate in lignan biosynthesis. A series of enzymatic transformations, including reduction and cyclization, are thought to lead to the formation of the characteristic dibenzocyclooctadiene skeleton. The final steps in the biosynthesis of this compound would involve specific hydroxylations, methoxylations, and the esterification with angelic acid to yield the final molecule. While the general pathway is accepted, the specific enzymes catalyzing each step in the formation of this compound are still under investigation.
Experimental Protocols
Isolation of this compound from Schisandra chinensis
The following is a generalized protocol for the isolation of this compound based on established phytochemical methods.
Protocol Details:
-
Extraction: Dried and powdered fruits of Schisandra chinensis are extracted with methanol at room temperature.
-
Concentration: The methanolic extract is concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in 90% methanol and partitioned against n-hexane to remove nonpolar constituents.
-
Column Chromatography: The methanol-soluble fraction is subjected to silica gel column chromatography. Elution is typically performed with a gradient of chloroform (B151607) and methanol.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative HPLC: Fractions containing this compound are pooled and further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and an acetonitrile-water mobile phase to yield the pure compound.
Structural Elucidation
The structure of this compound has been elucidated using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition. The mass spectrum of this compound typically shows a precursor ion [M+H]+ at m/z 501.2537, corresponding to the molecular formula C28H36O8. A proposed fragmentation pattern for this compound has been described[4].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for determining the carbon-hydrogen framework of the molecule.
¹H NMR (500 MHz, CDCl₃) δ (ppm): 6.75 (1H, s, Ar-H), 6.55 (1H, s, Ar-H), 6.05 (1H, q, J=7.0 Hz, =CH-), 3.88 (3H, s, OMe), 3.87 (3H, s, OMe), 3.85 (3H, s, OMe), 3.82 (3H, s, OMe), 3.60 (3H, s, OMe), 2.50-2.20 (2H, m, CH₂), 2.05 (3H, d, J=7.0 Hz, =C-CH₃), 1.85 (3H, s, C-CH₃), 1.25 (3H, d, J=7.0 Hz, CH-CH₃), 1.05 (3H, s, C-CH₃).
¹³C NMR (125 MHz, CDCl₃) δ (ppm): 168.0 (C=O), 152.0, 151.5, 148.0, 141.0, 138.0, 135.0, 130.0, 128.0, 125.0, 115.0, 112.0 (Ar-C), 139.0 (=C<), 128.0 (=CH-), 85.0 (C-O), 75.0 (C-OH), 61.0, 60.9, 60.8, 56.2, 56.1 (OMe), 40.0, 35.0, 30.0, 25.0, 20.0, 16.0, 15.0 (Alkyl C).
Quantitative Data
The concentration of this compound in Schisandra chinensis can vary depending on factors such as the geographical origin, harvest time, and the specific part of the plant analyzed. High-performance liquid chromatography (HPLC) is the most common analytical technique for the quantitative determination of this compound.
| Plant Material | Part Used | Analytical Method | Concentration Range of this compound | Reference |
| Schisandra chinensis | Fruits | HPLC-UV | 14.10 - 84.60 µg/mL (in extract) | [5] |
| Schisandra chinensis | Fruits | HPLC-DAD | 0.04 - 0.43 µg/mL (LOD) | [1][6] |
| Schisandra chinensis | Fruits | HPLC-DAD | Varies significantly with fruit color (red > white > pink) | [6] |
Conclusion
This compound is a well-characterized dibenzocyclooctadiene lignan originating from plants of the Schisandra genus, most notably Schisandra chinensis. Its biosynthesis follows the general phenylpropanoid pathway, leading to a complex and stereochemically rich molecule. The isolation and structural elucidation of this compound rely on standard phytochemical techniques, including chromatography and spectroscopy. The quantitative analysis of this compound is crucial for the quality control of herbal preparations and for further pharmacological studies. This technical guide provides a foundational understanding for researchers and professionals interested in the further development and application of this compound.
References
Angeloylgomisin H: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angeloylgomisin H is a dibenzocyclooctadiene lignan (B3055560) isolated from the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine. This document provides a comprehensive technical overview of this compound, covering its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation, characterization, and evaluation of its anti-inflammatory and antioxidant properties are presented. Furthermore, this guide explores the potential molecular mechanisms underlying its bioactivity, with a focus on the NF-κB and Nrf2 signaling pathways. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.
Chemical Structure and Physicochemical Properties
This compound is a complex natural product with the molecular formula C₂₈H₃₆O₈.[1] Its structure features a characteristic dibenzocyclooctadiene skeleton substituted with multiple methoxy (B1213986) groups, a hydroxyl group, and an angeloyl group.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₆O₈ | [1] |
| Molecular Weight | 500.58 g/mol | [1] |
| IUPAC Name | (2Z)-2-Methyl-2-butenoic acid (6S,7S,12aR)-5,6,7,8-tetrahydro-7-hydroxy-2,3,10,11,12-pentamethoxy-6,7-dimethyldibenzo[a,c]cycloocten-1-yl ester | [1] |
| CAS Number | 66056-22-2 | [1] |
| Appearance | Powder | [1] |
| Purity | >98% | [1] |
| Synonyms | Angeloyl gomisin H, (+)-Angeloylgomisin H |
Experimental Protocols
Isolation and Purification of this compound from Schisandra chinensis
The following protocol describes a general method for the isolation and purification of this compound from the dried fruits of Schisandra chinensis.
dot
Caption: Isolation and purification workflow for this compound.
Methodology:
-
Extraction: The dried fruits of Schisandra chinensis are soaked in 70% aqueous ethanol (B145695) at room temperature for 24 hours. This process is typically repeated three times to ensure exhaustive extraction.
-
Concentration: The ethanol extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and sequentially partitioned with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH). The this compound is primarily found in the EtOAc fraction.
-
Chromatography: The EtOAc fraction is subjected to a series of column chromatography steps for purification. This typically includes:
-
Silica Gel Column Chromatography: To perform a preliminary separation of compounds based on polarity.
-
Octadecyl Silica Gel (ODS) Column Chromatography: For further separation of compounds with similar polarities.
-
Sephadex LH-20 Column Chromatography: To remove smaller impurities and achieve final purification.
-
-
Identification: The purified compound is identified as this compound through detailed analysis of its spectroscopic data.
Structural Characterization: ¹H and ¹³C NMR Spectroscopy
Accurate structural elucidation of this compound is crucial. The following tables provide the corrected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data. It is important to note that some previously reported NMR data for this compound in the literature have been shown to be incorrect.
Table 2: ¹H NMR (500 MHz, CDCl₃) Data for this compound
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 4 | 6.57 | s | |
| 9 | 6.84 | s | |
| 6-CH₃ | 0.81 | d | 7.0 |
| 7-CH₃ | 1.25 | s | |
| 6 | 2.14 | m | |
| 5α | 2.27 | dd | 13.5, 11.5 |
| 5β | 2.82 | dd | 13.5, 4.5 |
| 2'-CH₃ | 1.99 | dq | 7.0, 1.5 |
| 3'-H | 6.09 | 7.0, 1.5 | |
| 4'-CH₃ | 1.83 | d | 1.5 |
| 2-OCH₃ | 3.89 | s | |
| 3-OCH₃ | 3.86 | s | |
| 10-OCH₃ | 3.82 | s | |
| 11-OCH₃ | 3.56 | s | |
| 1-OCH₃ | 3.87 | s |
Table 3: ¹³C NMR (125 MHz, CDCl₃) Data for this compound
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 148.9 | 1' | 167.9 |
| 2 | 140.8 | 2' | 127.8 |
| 3 | 151.7 | 3' | 138.8 |
| 4 | 110.1 | 4' | 20.6 |
| 4a | 134.1 | 2'-CH₃ | 15.9 |
| 5 | 39.9 | 1-OCH₃ | 61.2 |
| 6 | 43.1 | 2-OCH₃ | 55.9 |
| 7 | 77.2 | 3-OCH₃ | 56.0 |
| 8 | 134.5 | 10-OCH₃ | 60.8 |
| 9 | 107.1 | 11-OCH₃ | 61.4 |
| 10 | 151.2 | 6-CH₃ | 11.2 |
| 11 | 145.4 | 7-CH₃ | 26.6 |
| 12 | 125.1 | ||
| 12a | 135.2 |
Biological Activity Assays
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
dot
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., AGS, HeLa, HT-29) in 96-well plates at an appropriate density and allow them to adhere for 16 hours.
-
Treatment: Treat the cells with various concentrations of this compound.
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., isopropanol (B130326) or DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
This assay is a common and reliable method to evaluate the in vitro antioxidant capacity of a compound.
Methodology:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of this compound with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.
-
This assay assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which is a stable product of NO.
-
-
Calculation: Determine the percentage of NO inhibition relative to the LPS-stimulated control.
Biological Activities and Potential Mechanisms of Action
This compound has been reported to possess several biological activities, including anti-inflammatory and antioxidant effects.[1] While specific mechanistic studies on this compound are still emerging, the activities of other structurally related lignans (B1203133) suggest potential involvement of key signaling pathways.
Anti-inflammatory Activity and the NF-κB Signaling Pathway
Chronic inflammation is implicated in a wide range of diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
dot
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This could occur through various mechanisms, such as preventing the degradation of the inhibitory protein IκBα or inhibiting the activity of the IκB kinase (IKK) complex. By blocking NF-κB activation, this compound could potentially reduce the expression of pro-inflammatory mediators.
Antioxidant Activity and the Nrf2 Signaling Pathway
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key contributor to cellular damage and various pathologies. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.
dot
Caption: Postulated activation of the Nrf2 signaling pathway by this compound.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or certain activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). It is plausible that this compound's antioxidant properties are, at least in part, mediated through the activation of the Nrf2 pathway.
Conclusion
This compound is a promising natural product with a well-defined chemical structure and significant, though not yet fully explored, biological potential. Its reported anti-inflammatory and antioxidant activities warrant further investigation for its potential therapeutic applications. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery, facilitating further exploration of this intriguing molecule. Future research should focus on conducting specific in vitro and in vivo studies to definitively elucidate the mechanisms of action of this compound and to evaluate its efficacy and safety in relevant disease models.
References
Angeloylgomisin H: A Technical Guide to Potential Therapeutic Targets in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angeloylgomisin H, a dibenzocyclooctadiene lignan (B3055560) isolated from Schisandra chinensis, represents a promising but underexplored candidate for novel anticancer therapeutics. While specific research on this compound is limited, extensive studies on structurally related lignans (B1203133) from the same plant—collectively known as gomisins and schisandrins—provide a strong foundation for predicting its potential therapeutic targets and mechanisms of action. This technical guide synthesizes the available information on this class of compounds to build a comprehensive overview of the likely anticancer properties of this compound. The primary mechanisms of action for Schisandra lignans involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways, including PI3K/Akt and MAPK, and the generation of reactive oxygen species (ROS). This document outlines these potential therapeutic avenues, presents representative quantitative data from related compounds, details relevant experimental protocols, and provides visualizations of the core signaling pathways.
Introduction
Schisandra chinensis has a long history in traditional medicine, and its therapeutic properties are largely attributed to a class of bioactive compounds known as dibenzocyclooctadiene lignans.[1][2][3] this compound belongs to this family of phytochemicals, which have demonstrated a range of pharmacological activities, including hepatoprotective, neuroprotective, and potent anticancer effects.[3][4] The anticancer potential of Schisandra lignans stems from their ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by interfering with the cell cycle. This guide will extrapolate from the known activities of well-studied lignans such as Gomisin A, J, L1, and M2, and Schisandrin B and C to postulate the therapeutic targets of this compound.
Potential Therapeutic Targets and Mechanisms of Action
Based on the activities of analogous Schisandra lignans, this compound is predicted to exert its anticancer effects through a multi-targeted approach. The primary therapeutic strategies likely involve the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways that govern cancer cell survival and proliferation.
Induction of Apoptosis
Apoptosis is a form of programmed cell death that is essential for normal tissue homeostasis and is often dysregulated in cancer. Schisandra lignans are known potent inducers of apoptosis in various cancer cell lines. This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.
A key mechanism is the generation of intracellular Reactive Oxygen Species (ROS) . While many lignans are known for their antioxidant properties, in cancer cells, some can act as pro-oxidants, leading to oxidative stress that triggers the apoptotic cascade. For instance, Gomisin L1 has been shown to induce apoptosis in ovarian cancer cells through the production of ROS mediated by NADPH oxidase (NOX).
The apoptotic process initiated by Schisandra lignans typically involves the activation of caspases, a family of proteases that execute the apoptotic program. This includes the activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3).
Cell Cycle Arrest
In addition to inducing cell death, this compound may also inhibit cancer cell proliferation by causing cell cycle arrest at various phases, most commonly the G0/G1 or G2/M phases. This prevents cancer cells from replicating their DNA and dividing, thereby halting tumor growth.
Modulation of Key Signaling Pathways
The anticancer effects of Schisandra lignans are mediated by their interaction with several crucial cellular signaling pathways.
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. It is often hyperactivated in cancer. Deoxyschizandrin, a related lignan, has been shown to regulate the PI3K/Akt signaling pathway. It is plausible that this compound could similarly inhibit this pathway, leading to decreased cancer cell survival.
-
MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in transducing extracellular signals to regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Schisandrin B has been found to inhibit the p38 MAPK signaling pathway in lung cancer cells.
-
Wnt/β-Catenin Pathway: This pathway plays a critical role in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Gomisin M2 has been demonstrated to downregulate the Wnt/β-catenin pathway in breast cancer stem cells, suggesting a potential mechanism for targeting cancer stemness.
Quantitative Data from Structurally Related Lignans
| Lignan | Cancer Cell Line | IC50 (µM) | Reference |
| Gomisin J | MCF7 (Breast) | <10 µg/ml (proliferation) | |
| MDA-MB-231 (Breast) | <10 µg/ml (proliferation) | ||
| Gomisin L1 | A2780 (Ovarian) | 21.92 ± 0.73 | |
| SKOV3 (Ovarian) | 55.05 ± 4.55 | ||
| Gomisin M2 | MDA-MB-231 (Breast) | ~60 | |
| HCC1806 (Breast) | ~57 |
Detailed Experimental Protocols
The following are generalized protocols for key experiments that would be essential for elucidating the therapeutic targets and mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of a compound on the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, β-catenin, caspases, Bcl-2 family proteins).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations of Key Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the potential signaling pathways targeted by this compound, based on data from related Schisandra lignans.
Caption: Predicted apoptotic pathways modulated by this compound.
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
Caption: General experimental workflow for investigating this compound.
Conclusion and Future Directions
This compound, as a member of the dibenzocyclooctadiene lignan family, holds significant promise as a scaffold for the development of novel anticancer agents. Based on the extensive research on its analogues, its potential therapeutic targets are likely centered on the induction of apoptosis and cell cycle arrest through the modulation of critical signaling pathways such as PI3K/Akt and MAPK, and the induction of ROS.
Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies. Key research objectives should include:
-
Determination of its cytotoxic profile against a broad panel of cancer cell lines.
-
Elucidation of its specific molecular targets and mechanism of action through detailed studies on apoptosis, cell cycle, and key signaling pathways.
-
In vivo studies in animal models to evaluate its efficacy and safety profile.
-
Structure-activity relationship (SAR) studies to identify key functional groups and potentially synthesize more potent analogues.
By systematically investigating these areas, the full therapeutic potential of this compound as a novel anticancer agent can be realized.
References
- 1. benchchem.com [benchchem.com]
- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Angeloylgomisin H and Schisandra chinensis Lignans: From Phytochemistry to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Angeloylgomisin H and other prominent lignans (B1203133) isolated from Schisandra chinensis. It is designed to serve as a core resource for researchers and professionals in drug development, offering detailed quantitative data, experimental protocols, and visualizations of key signaling pathways. The information compiled herein facilitates a deeper understanding of the therapeutic potential of these natural compounds and provides a practical foundation for future research and development endeavors.
Introduction
Schisandra chinensis, a woody vine native to Northern China and the Russian Far East, has a long history of use in traditional medicine. Its fruit, known as Fructus Schisandrae, is rich in a variety of bioactive compounds, with lignans being of particular interest due to their diverse pharmacological activities. Among these, this compound stands out as a significant dibenzocyclooctadiene lignan (B3055560). This guide will delve into the chemical properties, biological activities, and underlying molecular mechanisms of this compound and other key lignans from Schisandra chinensis, providing a technical framework for their scientific exploration and therapeutic application.
Physicochemical and Pharmacokinetic Properties
A fundamental understanding of the physicochemical and pharmacokinetic properties of this compound and related lignans is crucial for designing and interpreting biological studies.
Table 1: Physicochemical Properties of this compound and Major Schisandra chinensis Lignans
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Key Features |
| This compound | C28H36O8 | 500.59 | 4.75 | Dibenzocyclooctadiene lignan with an angeloyl group. |
| Schisandrin | C24H32O7 | 432.51 | 3.6 | One of the most abundant lignans in S. chinensis. |
| Schisandrin A | C24H32O6 | 416.51 | 4.3 | Known for its hepatoprotective effects. |
| Schisandrin B | C23H28O6 | 400.47 | 4.1 | Extensively studied for its antioxidant properties. |
| Gomisin A | C23H28O7 | 416.47 | 3.4 | Exhibits anti-inflammatory and neuroprotective activities. |
Note: LogP values are estimated and can vary based on the calculation method.
The lipophilic nature of these lignans influences their absorption and distribution. They are generally well-absorbed in the gastrointestinal tract but may undergo significant first-pass metabolism in the liver, which can affect their bioavailability.
Quantitative Biological Activity
The therapeutic potential of this compound and other Schisandra chinensis lignans is underscored by their diverse biological activities. This section presents available quantitative data to facilitate comparative analysis.
Table 2: Quantitative Data on the Biological Activities of Schisandra chinensis Lignans
| Compound/Extract | Assay | Cell Line/Model | IC50 / Activity | Reference |
| This compound | HPLC Quantification | S. chinensis fruit | Linearity range: 14.10-84.60 μg/mL | [1] |
| Schisandrin A | iNOS Inhibition | RAW 264.7 macrophages | IC50: ~50 µM | |
| Schisandrin B | Nrf2 Activation | HepG2 cells | Significant activation at 10 µM | |
| Gomisin A | NF-κB Inhibition | HEK293 cells | IC50: ~20 µM | |
| Schisandra chinensis Lignan Extract (SCL) | NO Production Inhibition | LPS-stimulated RAW264.7 cells | Significant reduction at 12.5-50 µg/mL | [2] |
| Schisandra chinensis Lignan Extract (SCL) | PGE2 Production Inhibition | LPS-stimulated RAW264.7 cells | Significant reduction at 12.5-50 µg/mL | [2] |
Note: IC50 values can vary between studies due to different experimental conditions. The data for this compound's specific biological activities (e.g., cytotoxicity, anti-inflammatory IC50) is currently limited in publicly available literature, highlighting an area for future research.
Key Signaling Pathways
Schisandra chinensis lignans exert their biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is critical for targeted drug development.
Inhibition of Pro-inflammatory Pathways: NF-κB and MAPK
A significant body of evidence demonstrates that lignans from Schisandra chinensis possess potent anti-inflammatory properties. These effects are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS, COX-2, and various cytokines. Schisandra chinensis lignans have been shown to suppress the phosphorylation of IKKα/β and IκBα, thereby preventing NF-κB nuclear translocation.[2][3][4]
Simultaneously, these lignans can inhibit the phosphorylation of key MAPK proteins, including p38, ERK, and JNK.[3] The MAPK pathway also plays a crucial role in regulating the expression of inflammatory mediators.
Activation of the Antioxidant Response: Nrf2 Pathway
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and proteasomal degradation. Upon exposure to oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[5]
Several lignans from Schisandra chinensis, such as Schisandrin B, have been shown to activate the Nrf2 pathway, thereby enhancing the cellular antioxidant capacity.[5] This mechanism contributes significantly to their hepatoprotective and neuroprotective effects.
Detailed Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the study of this compound and Schisandra chinensis lignans.
Extraction and Quantification of Lignans from Schisandra chinensis
The following protocol outlines a general procedure for the extraction and subsequent quantification of lignans, including this compound, from Schisandra chinensis fruit material using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Dried Schisandra chinensis fruit, ground to a fine powder (60-mesh)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (ultrapure)
-
Reference standards for this compound and other target lignans
-
Ultrasonic bath
-
Centrifuge
-
HPLC system with UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.3 g of the powdered S. chinensis fruit into a 25 mL volumetric flask.
-
Extraction: Add pure methanol to the flask, ensuring the powder is fully submerged. Sonicate the mixture in an ultrasonic bath for 20 minutes. Allow to cool to room temperature and then dilute to the mark with methanol.[6]
-
Clarification: Centrifuge an aliquot of the extract at 14,000 g for 10 minutes.[6]
-
HPLC Analysis:
-
Quantification: Prepare a series of standard solutions of this compound and other target lignans at known concentrations (e.g., within the linearity range of 14.10-84.60 μg/mL for this compound).[1] Construct a calibration curve by plotting peak area against concentration. Determine the concentration of the lignans in the sample extract by comparing their peak areas to the calibration curve.
Western Blot Analysis of NF-κB and MAPK Phosphorylation
This protocol describes the investigation of the inhibitory effects of Schisandra chinensis lignans on the NF-κB and MAPK signaling pathways in a cell-based assay.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Schisandra chinensis lignan extract or isolated compounds (e.g., this compound)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IKKα/β, anti-IKKα/β, anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 60 mm dishes and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of the lignan extract or isolated compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes.[2]
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing inhibitors.
-
Centrifuge the lysates at 14,000 g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and the loading control (e.g., β-actin).
-
Immunofluorescence Analysis of Nrf2 Nuclear Translocation
This protocol details a method to visualize the activation of the Nrf2 pathway by observing the translocation of Nrf2 from the cytoplasm to the nucleus.
Materials:
-
Hepatoma G2 (HepG2) or other suitable cell line
-
Cell culture medium
-
Schisandra chinensis lignan extract or isolated compounds
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 2% BSA in PBS)
-
Primary antibody (anti-Nrf2)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Grow HepG2 cells on glass coverslips in a 24-well plate.
-
Treat the cells with the lignan extract or isolated compound for a specified time (e.g., 4-6 hours).
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Wash three times with PBS.
-
Block the cells with 2% BSA in PBS for 1 hour at room temperature.[2]
-
Incubate with the primary anti-Nrf2 antibody (diluted in blocking buffer) overnight at 4°C.[7]
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate with DAPI solution for 5 minutes at room temperature in the dark to stain the nuclei.[7]
-
Wash with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the Nrf2 (green fluorescence) and DAPI (blue fluorescence) channels.
-
Analyze the images to assess the co-localization of Nrf2 with the nucleus, indicating its translocation.
-
Conclusion and Future Directions
This compound and other lignans from Schisandra chinensis represent a promising class of natural products with a wide range of therapeutic applications. Their ability to modulate key signaling pathways involved in inflammation and oxidative stress provides a strong rationale for their further development as drug candidates. This technical guide has provided a compilation of the current knowledge on these compounds, including quantitative data on their presence and activity, as well as detailed experimental protocols to aid in future research.
A significant gap in the current literature is the lack of comprehensive quantitative data on the specific biological activities of this compound. Future research should focus on determining the IC50 values for its cytotoxic, anti-inflammatory, and enzyme-inhibitory effects. Furthermore, while this guide provides a foundation for experimental methodologies, further optimization and validation of these protocols for specific applications are encouraged. The continued exploration of these fascinating molecules holds great promise for the discovery of novel therapeutics for a variety of human diseases.
References
- 1. "Quality analysis of raw and processed Schisandra chinensis fructus by " by T.-L. Lu, J.-Y. Hu et al. [jfda-online.com]
- 2. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Schisandra Lignan Extract Protects against Carbon Tetrachloride-Induced Liver Injury in Mice by Inhibiting Oxidative Stress and Regulating the NF-κB and JNK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. researchgate.net [researchgate.net]
Angeloylgomisin H and Its Role in Mitigating Insulin Resistance: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angeloylgomisin H is a bioactive lignan (B3055560) isolated from the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine for treating a variety of ailments, including metabolic disorders.[1][2] Lignans (B1203133) from Schisandra chinensis are increasingly being investigated for their therapeutic potential in the context of modern medicine, with a growing body of evidence suggesting their efficacy in improving insulin (B600854) sensitivity.[2][3] This technical guide provides an in-depth analysis of the role of this compound and related lignans in combating insulin resistance, with a focus on the underlying molecular mechanisms, supporting quantitative data, and detailed experimental protocols.
This compound and the Lignans of Schisandra chinensis in Insulin Resistance
While research specifically isolating the effects of this compound is still emerging, studies on lignan-rich fractions of Schisandra chinensis have demonstrated significant improvements in glucose homeostasis.[2] this compound, along with other prominent lignans such as schisandrin (B1198587) and gomisin A, has been identified as a key constituent in fractions that exhibit potent anti-diabetic effects.[2] The primary mechanism of action identified for this compound is its role as a Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) agonist, which is a cornerstone of its potential to improve insulin-stimulated glucose uptake.[1][4]
Core Mechanism of Action: PPAR-γ Agonism
PPAR-γ is a nuclear receptor that plays a pivotal role in the regulation of adipogenesis, lipid metabolism, and glucose homeostasis.[5] Activation of PPAR-γ by agonists leads to a cascade of downstream events that collectively enhance insulin sensitivity. Thiazolidinediones (TZDs), a class of synthetic PPAR-γ agonists, are established anti-diabetic drugs that improve insulin resistance by increasing cellular sensitivity to insulin.[6]
This compound has been identified as a natural PPAR-γ activator.[1][4] By binding to and activating PPAR-γ, this compound can modulate the expression of genes involved in glucose and lipid metabolism, thereby improving insulin signaling. This mechanism is shared with other lignans from Schisandra chinensis, which have been shown to improve insulin sensitivity via the PPAR-γ pathway.[2][3]
Quantitative Data on the Effects of Schisandra chinensis Lignans on Insulin Resistance
Specific quantitative data for this compound's direct impact on insulin resistance markers is limited in publicly available literature. However, studies on other lignans from Schisandra chinensis and PPAR-γ agonists provide valuable insights into the potential efficacy of this class of compounds. The following tables summarize relevant quantitative data.
Table 1: Effects of Schisandra chinensis Lignans on Glucose Metabolism
| Compound | Cell Line/Model | Assay | Concentration | Result | Reference |
| Gomisin A | Palmitic acid-induced insulin-resistant HepG2 cells | Glucose Consumption | Not specified | Significantly increased | [7] |
| Schisandrin C | INS-1 (pancreatic β-cells) | Glucose-Stimulated Insulin Secretion (GSIS) | 2.5 µM, 5 µM | Enhanced insulin secretion | [8] |
| Schisandrin C | C2C12 (skeletal muscle cells) | Glucose Uptake | 2.5 µM, 5 µM | Increased glucose uptake | [8] |
| Gomisin N | C2C12 myotubes | Glucose Uptake | Not specified | Promoted glucose uptake | [9] |
| Schisandrin B | T2DM mice | Fasting Blood Glucose | Not specified | Significantly improved | [10] |
Table 2: PPAR-γ Agonist Activity of a Novel Compound (for comparative purposes)
| Compound | Cell Line | Assay | Concentration | Result (Fold Increase over Control) | Reference |
| Sarcocrassocolide M (1) | HepG2 | Glucose Uptake | 2.5 µM | 1.18 | [11] |
| Sarcocrassocolide M (1) | HepG2 | Glucose Uptake | 5 µM | 1.45 | [11] |
| Sarcocrassocolide M (1) | HepG2 | Glucose Uptake | 10 µM | 1.90 | [11] |
| Rosiglitazone (B1679542) (positive control) | HepG2 | Glucose Uptake | 10 µM | 2.47 | [11] |
Signaling Pathways
The therapeutic effects of this compound and related lignans on insulin resistance are mediated through complex signaling pathways. The primary pathway involves the activation of PPAR-γ, leading to improved insulin sensitivity. Additionally, other lignans from Schisandra chinensis have been shown to modulate the IRS-1/PI3K/AKT and AMPK pathways, which are central to insulin signaling and glucose metabolism.
Experimental Protocols
3T3-L1 Preadipocyte Differentiation and Adipogenesis Assay
This protocol is fundamental for studying the effects of compounds on fat cell development, a key process in insulin sensitivity.
-
Cell Culture: 3T3-L1 preadipocytes are cultured in DMEM with 10% bovine calf serum.
-
Initiation of Differentiation: Two days post-confluence, differentiation is induced by treating the cells with DMEM containing 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Maturation: After 48 hours, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours. Subsequently, the cells are maintained in DMEM with 10% FBS, with media changes every two days, until mature adipocytes with visible lipid droplets are formed (typically 7-8 days post-induction).
-
Treatment: Test compounds, such as this compound, can be added at various stages of differentiation to assess their effects.
-
Assessment of Adipogenesis: Lipid accumulation is visualized and quantified by Oil Red O staining.
Glucose Uptake Assay in 3T3-L1 Adipocytes
This assay directly measures the effect of a compound on the ability of fat cells to take up glucose, a critical function in maintaining blood sugar levels.
-
Cell Preparation: Differentiated 3T3-L1 adipocytes in 96-well plates are serum-starved for 1-2 hours in low-glucose DMEM.
-
Treatment: Cells are then treated with various concentrations of the test compound (e.g., this compound) in the presence or absence of a sub-maximal concentration of insulin (e.g., 5 ng/mL) for 1 hour at 37°C.
-
Glucose Uptake Measurement: A fluorescent glucose analog, such as 6-NBDG (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-Deoxyglucose), is added to the wells at a final concentration of 50-100 µM and incubated for a defined period.
-
Quantification: The uptake of 6-NBDG is measured using a fluorescence plate reader. An increase in fluorescence intensity in treated cells compared to controls indicates enhanced glucose uptake.[12]
PPAR-γ Activation Assay (Luciferase Reporter Assay)
This cell-based assay is used to determine if a compound acts as an agonist for the PPAR-γ receptor.
-
Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with two plasmids: one expressing the PPAR-γ ligand-binding domain fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence.
-
Treatment: Transfected cells are treated with the test compound (e.g., this compound) for 24 hours. A known PPAR-γ agonist like rosiglitazone is used as a positive control.
-
Luciferase Activity Measurement: Cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: An increase in luciferase activity in the presence of the test compound indicates that it binds to and activates the PPAR-γ receptor, thereby driving the expression of the reporter gene.
Conclusion
This compound, a key lignan from Schisandra chinensis, presents a promising natural therapeutic agent for the management of insulin resistance. Its activity as a PPAR-γ agonist places it within a class of compounds with proven clinical efficacy in treating type 2 diabetes. While further research is required to fully elucidate the specific dose-response relationships and in vivo efficacy of isolated this compound, the existing evidence strongly supports its potential as a valuable lead compound in the development of novel insulin-sensitizing drugs. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other related natural products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The lignan-rich fractions of Fructus Schisandrae improve insulin sensitivity via the PPAR-γ pathways in in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | PPAR激动剂 | MCE [medchemexpress.cn]
- 5. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Schisandra chinensis lignans improve insulin resistance by targeting TLR4 and activating IRS-1/PI3K/AKT and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Schisandrin C Affects Glucose-Stimulated Insulin Secretion in Pancreatic β-Cells and Glucose Uptake in Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antidiabetic effect of gomisin N via activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Schisandrin B, a potential GLP-1R agonist, exerts anti-diabetic effects by stimulating insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
Angeloylgomisin H: An Examination of Its Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
Angeloylgomisin H, a lignan (B3055560) found in plants of the Schisandra genus, has been noted in broader studies of herbal extracts for its potential biological activities. However, a thorough review of publicly available scientific literature reveals a significant gap in the specific quantitative data regarding its direct antioxidant properties. While some studies on complex herbal formulations containing this compound allude to general antioxidant effects, they do not provide specific data, such as IC50 values from common antioxidant assays (e.g., DPPH, ABTS), for the isolated compound.
This technical guide aims to provide a comprehensive overview of the currently available information and to highlight the areas where further research is critically needed to fully characterize the antioxidant profile of this compound.
Quantitative Antioxidant Data: A Call for Further Research
A critical requirement for evaluating the antioxidant potential of any compound is the availability of quantitative data from standardized assays. These assays measure the concentration of a substance required to inhibit a specific oxidative process by 50% (IC50 value), providing a benchmark for its potency.
Table 1: Quantitative Antioxidant Data for this compound
| Assay | IC50 Value | Reference Compound | IC50 Value of Reference |
| DPPH Radical Scavenging | Data not available | Ascorbic Acid / Trolox | Data not available |
| ABTS Radical Scavenging | Data not available | Ascorbic Acid / Trolox | Data not available |
| Cellular Antioxidant Assay | Data not available | Quercetin | Data not available |
As indicated in Table 1, specific IC50 values for this compound in DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, as well as cellular antioxidant assays, are not currently reported in the accessible scientific literature. This absence of data prevents a direct comparison of its antioxidant efficacy against well-established antioxidant compounds.
Experimental Protocols: Standard Methodologies for Future Investigation
To facilitate future research into the antioxidant properties of this compound, this section outlines the detailed methodologies for key in vitro antioxidant assays that should be employed.
1. DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which can be measured spectrophotometrically.
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol (B129727) or ethanol).
-
This compound of high purity.
-
Positive controls: Ascorbic acid or Trolox.
-
Solvent (e.g., methanol or ethanol).
-
96-well microplate or spectrophotometer cuvettes.
-
Microplate reader or spectrophotometer.
-
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a series of dilutions of the this compound stock solution.
-
In a 96-well plate, add a specific volume of each dilution of this compound to the wells.
-
Add the DPPH solution to each well.
-
Include a blank (solvent only) and a control (solvent with DPPH solution).
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm).
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
2. ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.
-
Reagents and Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (e.g., 7 mM).
-
Potassium persulfate solution (e.g., 2.45 mM).
-
This compound of high purity.
-
Positive controls: Ascorbic acid or Trolox.
-
Phosphate-buffered saline (PBS) or ethanol (B145695).
-
96-well microplate or spectrophotometer cuvettes.
-
Microplate reader or spectrophotometer.
-
-
Protocol:
-
Prepare the ABTS•+ stock solution by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.
-
Dilute the ABTS•+ stock solution with PBS or ethanol to obtain a working solution with a specific absorbance at a particular wavelength (e.g., 0.70 at 734 nm).
-
Prepare a stock solution and serial dilutions of this compound.
-
In a 96-well plate, add a small volume of each this compound dilution.
-
Add the ABTS•+ working solution to each well.
-
Include a blank and a control.
-
Incubate the plate at room temperature for a set time (e.g., 6 minutes).
-
Measure the absorbance at the appropriate wavelength (e.g., 734 nm).
-
Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.
-
3. Cellular Antioxidant Assay (CAA)
This assay measures the ability of a compound to protect cells from oxidative damage induced by a pro-oxidant. It provides a more biologically relevant measure of antioxidant activity by considering factors like cell uptake and metabolism.
-
Reagents and Materials:
-
Cell line (e.g., HepG2 human liver cancer cells).
-
Cell culture medium and supplements.
-
Fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate - DCFH-DA).
-
Pro-oxidant (e.g., AAPH - 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride).
-
This compound of high purity.
-
Positive control: Quercetin.
-
Fluorescence microplate reader.
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and the positive control for a specified period (e.g., 1 hour).
-
Wash the cells and incubate them with the DCFH-DA probe.
-
Induce oxidative stress by adding the pro-oxidant AAPH.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the cellular antioxidant activity based on the inhibition of fluorescence in the presence of this compound compared to the control.
-
Signaling Pathways: The Unexplored Territory of Nrf2 Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a critical mechanism by which many natural compounds exert their antioxidant effects.
Currently, there is no direct scientific evidence in the available literature to indicate that this compound activates the Nrf2 signaling pathway. Future research should investigate this potential mechanism.
To determine if this compound activates the Nrf2 pathway, the following experimental workflow is proposed:
Should future studies demonstrate that this compound activates the Nrf2 pathway, a potential signaling cascade could be visualized as follows. This diagram represents a generalized Nrf2 activation pathway and would need to be validated specifically for this compound.
Conclusion and Future Directions
While this compound is a compound of interest within the broader context of medicinal plants, there is a clear and urgent need for dedicated research to elucidate its specific antioxidant properties. The lack of quantitative data and mechanistic studies significantly hampers its potential development as a therapeutic agent.
Future investigations should prioritize:
-
Quantitative in vitro antioxidant assays (DPPH, ABTS, ORAC, etc.) to determine the IC50 values of purified this compound.
-
Cellular antioxidant assays to assess its protective effects in a biological context.
-
Mechanistic studies to investigate its potential to activate the Nrf2 signaling pathway and other relevant antioxidant mechanisms.
By addressing these research gaps, the scientific community can build a solid foundation for understanding the true antioxidant potential of this compound and its viability for future drug development.
The Cytotoxic Potential of Angeloylgomisin H: A Technical Overview for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angeloylgomisin H, a dibenzocyclooctadiene lignan (B3055560) isolated from the fruit of Schisandra chinensis, is emerging as a compound of interest in oncology research. Lignans (B1203133) from Schisandra chinensis have demonstrated a range of biological activities, including hepatoprotective, anti-inflammatory, and notably, anticancer effects. This technical guide provides a comprehensive overview of the current understanding of the cytotoxic effects of this compound and related compounds on cancer cells, with a focus on quantitative data, experimental methodologies, and implicated signaling pathways. While direct research on this compound is still in its early stages, this document compiles the available data and draws inferences from structurally similar and well-studied lignans from the same plant source to provide a valuable resource for researchers in the field.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The available data for this compound and related lignans from Schisandra chinensis are summarized below.
Table 1: IC50 Values of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| MCF-7 | Breast Cancer | 100 - 200[1] |
| HEK293 | Human Embryonic Kidney | 100 - 200[1] |
| CAL-27 | Tongue Squamous Cell Carcinoma | 100 - 200[1] |
Table 2: Comparative IC50 Values of Other Lignans from Schisandra chinensis
| Compound | Cell Line | Cancer Type | IC50 |
| Gomisin J | MCF-7 | Breast Cancer | <10 µg/mL (suppressed proliferation)[2][3] |
| MDA-MB-231 | Breast Cancer | <10 µg/mL (suppressed proliferation) | |
| Gomisin A | HCT-116 | Colon Carcinoma | Data on apoptosis induction, specific IC50 not provided |
| Angeloylgomisin O | HL-60 | Human Leukemia | 8.00 µM |
| HeLa | Cervical Carcinoma | >10 µM | |
| MCF-7 | Breast Cancer | >10 µM | |
| Methylgomisin O | HL-60 | Human Leukemia | 6.60 µM |
| HeLa | Cervical Carcinoma | 1.46 µM | |
| MCF-7 | Breast Cancer | >10 µM | |
| Tigloylgomisin H | HL-60 | Human Leukemia | Data on cytotoxic activities, specific IC50 not provided |
| HeLa | Cervical Carcinoma | Data on cytotoxic activities, specific IC50 not provided | |
| MCF-7 | Breast Cancer | Data on cytotoxic activities, specific IC50 not provided |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of the cytotoxic effects of natural compounds like this compound.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines such as MCF-7 (breast adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), HeLa (cervical cancer), and HCT-116 (colorectal carcinoma) are commonly used. A non-cancerous cell line, such as MCF-10A (mammary epithelial), is often included as a control to assess selectivity.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (or other test compounds). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the desired concentrations of the test compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
Visualizing the Molecular Mechanisms
Based on studies of related lignans, the cytotoxic effects of this compound are likely mediated through the induction of programmed cell death, such as apoptosis and necroptosis.
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for the in vitro evaluation of the cytotoxic effects of a test compound.
Probable Apoptotic Signaling Pathway
Studies on other gomisins suggest the involvement of both intrinsic and extrinsic apoptotic pathways.
Caption: Postulated intrinsic and extrinsic apoptotic pathways initiated by this compound.
Potential Necroptosis Pathway
Some related compounds, like Gomisin J, have been shown to induce necroptosis, a form of programmed necrosis, particularly in apoptosis-resistant cancer cells.
Caption: A simplified representation of the necroptosis signaling cascade.
Conclusion and Future Directions
The available data, although limited, suggest that this compound possesses moderate cytotoxic activity against a range of cancer cell lines. Insights from related lignans from Schisandra chinensis strongly indicate that its mechanism of action likely involves the induction of apoptosis and potentially necroptosis.
For drug development professionals and researchers, this compound represents a promising scaffold for further investigation. Future research should focus on:
-
Broad-Spectrum Cytotoxicity Screening: Evaluating the IC50 of this compound across a wider panel of cancer cell lines to identify specific cancer types that are particularly sensitive.
-
Mechanism of Action Studies: Elucidating the precise signaling pathways modulated by this compound through Western blotting, gene expression analysis, and the use of specific pathway inhibitors.
-
In Vivo Efficacy: Assessing the anti-tumor activity of this compound in preclinical animal models to determine its therapeutic potential in a physiological context.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its cytotoxic activity and to potentially develop more potent and selective anticancer agents.
The exploration of this compound and other lignans from Schisandra chinensis holds significant promise for the discovery of novel anticancer therapeutics.
References
Angeloylgomisin H and Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a crucial nuclear receptor involved in the regulation of glucose and lipid metabolism, making it a significant target for therapeutic intervention in metabolic diseases. Angeloylgomisin H, a dibenzocyclooctadiene lignan (B3055560) isolated from Schisandra rubriflora and other Schisandra species, has been identified as a potential activator of PPAR-γ. This technical guide provides a comprehensive overview of the current understanding of the interaction between this compound and PPAR-γ, including the relevant signaling pathways and detailed experimental protocols for assessing its activity. While direct quantitative data for the purified compound is limited in publicly available literature, this guide consolidates the existing qualitative evidence and furnishes researchers with the methodologies required to further investigate its therapeutic potential.
Introduction to PPAR-γ and its Signaling Pathway
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. The gamma isotype, PPAR-γ, is highly expressed in adipose tissue and plays a master regulatory role in adipogenesis, fatty acid storage, and glucose homeostasis. Its activation is a key mechanism for improving insulin (B600854) sensitivity.
Upon binding to an agonist, PPAR-γ undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This complex then heterodimerizes with the retinoid X receptor (RXR). The PPAR-γ/RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. Key target genes of PPAR-γ include those involved in lipid metabolism (e.g., lipoprotein lipase), glucose transport (e.g., GLUT4), and adipocyte differentiation (e.g., adiponectin).
Figure 1: PPAR-γ Signaling Pathway Activation by this compound.
This compound as a Putative PPAR-γ Agonist
This compound is a naturally occurring lignan found in plants of the Schisandra genus. Studies on lignan-rich fractions from Fructus Schisandrae containing this compound have demonstrated PPAR-γ agonistic activity in 3T3-L1 adipocytes. This suggests that this compound may contribute to the observed effects on glucose homeostasis by activating PPAR-γ. However, dedicated studies with purified this compound are required to definitively quantify its direct binding affinity and activation potency for PPAR-γ.
Quantitative Data on PPAR-γ Activation
Table 1: PPAR-γ Competitive Binding Affinity
| Compound | Assay Type | Ligand Displaced | IC50 (nM) | Ki (nM) | Source |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
| Rosiglitazone | Radioligand Binding | [3H]-Rosiglitazone | 43 | 30 | Example Data |
Table 2: PPAR-γ Transcriptional Activation
| Compound | Cell Line | Reporter Gene Assay | EC50 (nM) | Maximal Activation (% of Rosiglitazone) | Source |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
| Rosiglitazone | HEK293 | GAL4-PPARγ-LBD Luciferase | 100 | 100 | Example Data |
Detailed Experimental Protocols
To facilitate further research into the PPAR-γ activating properties of this compound, this section provides detailed methodologies for key in vitro assays.
PPAR-γ Competitive Binding Assay (LanthaScreen™ TR-FRET)
This assay quantitatively measures the binding affinity of a test compound to the PPAR-γ ligand-binding domain (LBD) by its ability to displace a fluorescently labeled tracer.
Materials:
-
LanthaScreen™ TR-FRET PPAR-γ Competitive Binding Assay Kit (containing Tb-anti-GST antibody, Fluormone™ Pan-PPAR Green tracer, and GST-tagged PPAR-γ LBD)
-
Test compound (this compound)
-
Positive control (e.g., Rosiglitazone)
-
384-well black microplates
-
TR-FRET compatible microplate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound and the positive control in the appropriate assay buffer.
-
Assay Reaction:
-
Add the fluorescent tracer to each well.
-
Add the diluted compounds or controls to the respective wells.
-
Add a pre-mixed solution of the Tb-anti-GST antibody and GST-PPAR-γ LBD.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at 495 nm (Terbium donor) and 520 nm (Fluorescein acceptor).
-
Data Analysis: Calculate the 520/495 nm emission ratio. Plot the emission ratio against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Methodological & Application
Angeloylgomisin H: Comprehensive Application Notes for Isolation, Purification, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the techniques for isolating and purifying Angeloylgomisin H, a bioactive lignan (B3055560) found in plants of the Schisandra genus. The protocols described herein are compiled from established methodologies and are intended to guide researchers in obtaining this compound for further study. Additionally, the role of this compound as a potential activator of the PPAR-γ signaling pathway is discussed, offering context for its therapeutic potential.
Data Presentation: Isolation and Purification of Lignans (B1203133) from Schisandra sphenanthera
The following table summarizes the quantitative data from a representative study on the isolation of lignans, including Gomisin H (this compound), from the fruits of Schisandra sphenanthera. This data provides a baseline for expected yields.
| Parameter | Value | Reference |
| Starting Plant Material | 2 kg of dried Schisandra sphenanthera fruits | [1] |
| Total Ethanol (B145695) Extract | 350 g | [1] |
| n-Hexane Fraction | Not specified | [1] |
| Isolated Gomisin H (from a 1.2 g sub-fraction) | 25 mg | [1] |
Note: The yield of pure this compound from the total extract is not explicitly stated in the source material. The provided data indicates the amount isolated from a specific sub-fraction during the purification process.
Experimental Protocols
I. Extraction of Total Lignans from Schisandra sphenanthera Fruits
This protocol outlines the initial extraction of crude lignans from the plant material.
Materials:
-
Dried fruits of Schisandra sphenanthera
-
80% Ethanol
-
Extractor pot
-
Coarse filter paper
-
Rotary evaporator
Procedure:
-
Dry the fruits of Schisandra sphenanthera at 45°C until a constant weight is achieved.[1]
-
Grind the dried fruits into a coarse powder.
-
Place 2 kg of the dried fruit powder into an extractor pot.[1]
-
Add 80% ethanol to the extractor pot and perform the extraction three times, with each extraction lasting for 3 hours.[1]
-
Combine the extracts from the three cycles and filter through coarse filter paper to remove solid plant material.[1]
-
Concentrate the filtered extract using a rotary evaporator at 45°C to obtain the total crude extract.[1]
II. Fractionation and Purification by Column Chromatography
This protocol describes the separation of the crude extract to isolate this compound using silica (B1680970) gel column chromatography.
Materials:
-
Crude ethanol extract
-
Silica gel (for column chromatography)
-
n-Hexane
-
Ethyl acetate (B1210297)
-
Acetone
-
Glass chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Suspend the crude ethanol extract (350 g) in water and partition successively with n-hexane.[1]
-
Concentrate the n-hexane fraction to dryness.
-
Prepare a silica gel column with an appropriate diameter and length.
-
Dissolve a portion of the n-hexane fraction in a minimal amount of a suitable solvent and load it onto the silica gel column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity. For example, a gradient from 60:1 (n-hexane:ethyl acetate) can be used.[1]
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation of compounds in the collected fractions using Thin Layer Chromatography (TLC).
-
A sub-fraction (1.2 g) can be further purified by silica gel column chromatography using a solvent system of n-hexane:ethyl acetate (30:1 to 10:1, v/v) to yield fractions containing Gomisin H.[1]
-
A final purification step for a specific fraction can be achieved by precipitation from a mixture of n-hexane:acetone (10:1) to yield purified Gomisin H (25 mg).[1]
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Proposed Signaling Pathway of this compound via PPAR-γ Activation
Caption: Proposed PPAR-γ activation pathway by this compound.
References
Synthesis of Angeloylgomisin H: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angeloylgomisin H, a dibenzocyclooctadiene lignan (B3055560) isolated from Schisandra chinensis, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and neuroprotective activities. This document provides detailed application notes and experimental protocols for the synthesis of this compound. The methodologies outlined are based on established synthetic strategies for related lignan natural products, offering a comprehensive guide for researchers engaged in the chemical synthesis and drug development of this compound class.
Introduction
Dibenzocyclooctadiene lignans (B1203133), such as this compound, represent a class of natural products with complex stereochemical features and promising biological activities. The asymmetric total synthesis of these molecules is a challenging yet crucial endeavor for enabling further pharmacological investigation and the development of novel therapeutic agents. The synthetic strategy presented herein is adapted from the successful total synthesis of structurally related lignans, providing a robust framework for the laboratory-scale preparation of this compound.
Proposed Synthetic Route
The total synthesis of this compound can be envisioned through a convergent strategy, culminating in the selective acylation of a key intermediate, Gomisin H, or a precursor with a free hydroxyl group at the C-7 position. The overall synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols are adapted from the synthesis of structurally similar dibenzocyclooctadiene lignans and are proposed for the synthesis of this compound.
Protocol 1: Synthesis of the Dibenzocyclooctadiene Core
The construction of the core dibenzocyclooctadiene skeleton is a critical phase of the synthesis. A plausible approach involves an intramolecular biaryl coupling reaction.
Reaction Scheme:
-
Starting Material: A suitably substituted biaryl precursor.
-
Reaction: Intramolecular Ullmann coupling or a similar palladium-catalyzed reaction.
-
Product: The rigid dibenzocyclooctadiene core structure.
Detailed Methodology:
-
Dissolve the biaryl precursor in a suitable anhydrous solvent (e.g., DMF or toluene) under an inert atmosphere (e-g., argon or nitrogen).
-
Add the catalyst (e.g., a palladium(0) complex) and any necessary ligands and bases.
-
Heat the reaction mixture to the required temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with an appropriate aqueous solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the dibenzocyclooctadiene core.
Protocol 2: Stereoselective Functionalization
Subsequent to the formation of the cyclooctadiene ring, stereoselective reduction and functional group manipulation are required to install the necessary hydroxyl and methyl groups with the correct stereochemistry found in the natural product.
Reaction Scheme:
-
Starting Material: Dibenzocyclooctadiene core.
-
Reactions: Stereoselective ketone reductions (e.g., using L-selectride® or other bulky hydride reagents) followed by methylation.
-
Product: A key intermediate analogous to Gomisin H.
Detailed Methodology:
-
Dissolve the dibenzocyclooctadiene intermediate in an anhydrous solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere.
-
Add the stereoselective reducing agent dropwise and stir the reaction for the specified time, monitoring by TLC.
-
Quench the reaction carefully with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify the product by column chromatography.
-
For methylation steps, dissolve the hydroxylated intermediate in an appropriate solvent, add a base (e.g., sodium hydride) and the methylating agent (e.g., methyl iodide), and stir until the reaction is complete.
-
Work-up and purify as described above.
Protocol 3: Selective Acylation to Yield this compound
The final step in the proposed synthesis is the selective acylation of the C-7 hydroxyl group with angelic acid or a suitable activated derivative.
Reaction Scheme:
-
Starting Material: Gomisin H precursor with a free C-7 hydroxyl group.
-
Reagent: Angelic acid, angelic anhydride, or angeloyl chloride.
-
Coupling Agents: DCC/DMAP or other esterification catalysts.
-
Product: this compound.
Detailed Methodology:
-
Dissolve the Gomisin H precursor and angelic acid in an anhydrous, non-protic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Add the coupling agents (e.g., N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP)).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea).
-
Wash the filtrate with dilute acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel to obtain this compound.
Quantitative Data Summary
The following table summarizes expected yields for key transformations based on the synthesis of analogous dibenzocyclooctadiene lignans. Actual yields may vary depending on specific reaction conditions and substrate.
| Step | Transformation | Expected Yield (%) |
| 1 | Intramolecular Biaryl Coupling | 60 - 75 |
| 2 | Stereoselective Ketone Reduction | 70 - 85 |
| 3 | Selective Acylation with Angelic Acid | 50 - 65 |
Spectroscopic Data for this compound:
| Type | Data |
| ¹H NMR | Characteristic signals for the angeloyl group, methoxy (B1213986) groups, aromatic protons, and aliphatic protons of the cyclooctadiene ring are expected. |
| ¹³C NMR | Resonances corresponding to the carbonyl of the angeloyl group, aromatic carbons, methoxy carbons, and the aliphatic carbons of the lignan core are anticipated. |
| HRMS | Calculated m/z for C₂₈H₃₆O₈Na [M+Na]⁺ should be confirmed by high-resolution mass spectrometry. |
Biological Activity and Signaling Pathways
This compound has been reported to exhibit anti-inflammatory effects. While the precise molecular mechanisms are still under investigation, it is hypothesized to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Hypothesized inhibition of inflammatory pathways by this compound.
This diagram illustrates that inflammatory stimuli, such as lipopolysaccharide (LPS), activate cell surface receptors like Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, including the MAPK and NF-κB pathways. These pathways lead to the activation of transcription factors (AP-1 and NF-κB), which then promote the expression of pro-inflammatory genes. This compound is proposed to exert its anti-inflammatory effects by inhibiting key components of these pathways, such as the IKK complex in the NF-κB pathway and various kinases in the MAPK pathway, thereby reducing the production of inflammatory mediators.
Conclusion
The synthetic protocols and application notes provided herein offer a comprehensive resource for the chemical synthesis of this compound. The proposed route, based on established methodologies for related natural products, provides a solid foundation for researchers to produce this compound for further biological and pharmacological evaluation. The elucidation of its mechanism of action, particularly its interaction with inflammatory signaling pathways, will be crucial for its future development as a potential therapeutic agent.
Application Notes and Protocols for the Analytical Detection of Angeloylgomisin H
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of Angeloylgomisin H, a bioactive lignan (B3055560) found in the fruits of Schisandra chinensis. The protocols outlined below cover sample preparation, as well as analysis by High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
This compound is a dibenzocyclooctadiene lignan that has garnered significant interest for its potential therapeutic properties, including improving insulin-stimulated glucose uptake through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ)[1]. Accurate and robust analytical methods are crucial for the quantification of this compound in raw materials, extracts, and biological matrices to ensure quality control and to support pharmacokinetic and pharmacodynamic studies.
Part 1: Sample Preparation - Extraction of Lignans (B1203133) from Schisandra chinensis Fruits
The initial and critical step in the analysis of this compound from its natural source is the efficient extraction of lignans from the plant matrix. Several methods have been proven effective, with the choice of method often depending on the desired scale, efficiency, and available equipment.
Protocol 1: Conventional Solvent Extraction
This method is suitable for routine laboratory-scale extractions.
Materials:
-
Dried and powdered fruits of Schisandra chinensis
-
70-95% Ethanol (B145695) or Methanol (B129727)
-
Ultrasonic bath or shaker
-
Filter paper or centrifuge
-
Rotary evaporator
Procedure:
-
Weigh a known amount of powdered Schisandra chinensis fruit (e.g., 1.0 g).
-
Add a defined volume of 70-95% ethanol or methanol (e.g., 25 mL) to the powdered sample.
-
Extract the sample using one of the following methods:
-
Ultrasonication: Place the sample in an ultrasonic bath for 30-60 minutes.
-
Maceration: Shake the sample on a mechanical shaker for 12-24 hours at room temperature.
-
-
Separate the extract from the solid residue by filtration or centrifugation.
-
Repeat the extraction process on the residue two more times to ensure complete extraction of lignans.
-
Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude lignan extract.
-
Redissolve the dried extract in a suitable solvent (e.g., methanol or acetonitrile) for subsequent chromatographic analysis.
Protocol 2: Smashing Tissue Extraction (STE)
This is a rapid and efficient method for extracting lignans.
Materials:
-
Schisandra chinensis fruit, powdered to 120 mesh
-
75% Aqueous ethanol
-
STE apparatus
Optimized Conditions:
-
Extraction Solvent: 75% aqueous ethanol
-
Extraction Voltage: 180 V
-
Extraction Time: 1 minute
-
Solid-Liquid Ratio: 1:19 (g/mL)
Procedure:
-
Combine the powdered Schisandra chinensis fruit and 75% aqueous ethanol in the STE vessel according to the specified solid-liquid ratio.
-
Apply the optimized voltage and time settings.
-
Collect the extract after the extraction is complete.
-
Filter the extract before analysis.
Quantitative Data Summary for Extraction Methods
| Extraction Method | Key Parameters | Total Lignan Content (Example) | Reference |
| Smashing Tissue Extraction | 75% ethanol, 180V, 1 min, 1:19 solid-liquid ratio | 13.89 ± 0.014 mg/g (total of five lignans) | [2] |
| Conventional Solvent Extraction | Varies (e.g., 70-95% ethanol or methanol) | Varies depending on specific conditions | [3] |
Part 2: Analytical Methods for Detection and Quantification
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used, robust, and cost-effective method for the quantification of this compound in Schisandra extracts.
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Gradient Elution:
Time (min) %A %B 0 40 60 20 60 40 35 90 10 40 90 10 | 45 | 40 | 60 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare standard solutions of this compound of known concentrations in methanol or acetonitrile.
-
Prepare the sample extract as described in Part 1 and filter through a 0.45 µm syringe filter.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Quantitative Data for HPLC-UV Method Validation
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Recovery | 99.51–101.31% |
| Precision (RSD) | < 2.68% |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices like biological fluids.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: (A specific gradient program should be optimized for the system)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for this compound: m/z 523.2 → 315.1[1]
-
MRM Transition for Internal Standard (e.g., Rutin): m/z 611.1 → 303.1[1]
Sample Preparation from Rat Plasma:
-
To 100 µL of plasma, add the internal standard.
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge the sample.
-
Inject the supernatant into the UPLC-MS/MS system.
Quantitative Data for UPLC-MS/MS Method
| Parameter | Result | Reference |
| Linearity Range | 5-2000 ng/mL | |
| Mean Recovery | 86.2% to 92.5% | |
| Intra-day and Inter-day Precision (RSD) | < 11% | |
| Accuracy | 93.0% to 104.1% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Purify this compound using preparative HPLC or column chromatography.
-
Dissolve a sufficient amount of the purified compound (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.
Expected Chemical Shifts: The chemical shifts for dibenzocyclooctadiene lignans are well-documented. Specific shifts for this compound should be compared to literature values for confirmation.
¹H and ¹³C NMR Data for Dibenzocyclooctadiene Lignans (Representative)
| Position | ¹³C δ (ppm) | ¹H δ (ppm, multiplicity, J in Hz) |
| Aromatic Protons | ~105-150 | ~6.5-7.0 (s) |
| Methoxyl Groups | ~55-61 | ~3.5-3.9 (s) |
| Methyl Groups | ~12-25 | ~0.8-2.0 (d or s) |
| Angeloyl Group | ~16-168 | ~1.8-6.1 |
Note: Specific assignments for this compound should be confirmed with dedicated literature.
Part 3: Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Signaling Pathway
Caption: this compound signaling via the PPAR-γ/PGC-1α pathway.
References
- 1. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Determination of lignans of Schisandra medicinal plants by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for UPLC-MS/MS Analysis of Angeloylgomisin H
Introduction
Angeloylgomisin H is a significant lignan (B3055560) found in the fruits of Schisandra chinensis (known as "Wuweizi"), a plant with a long history in traditional medicine across East Asia.[1] This compound has garnered scientific interest for its potential therapeutic properties, notably its ability to improve insulin-stimulated glucose uptake through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][2][3] To facilitate research and development, a robust, sensitive, and selective analytical method is essential for the accurate quantification of this compound in various matrices, including plant extracts and biological samples.
This document provides detailed protocols for the extraction of this compound from Schisandra chinensis and its subsequent analysis using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The methodologies and data presented are intended for researchers, scientists, and drug development professionals.
Experimental Protocols
Protocol 1: Extraction of this compound from Schisandra chinensis
This protocol outlines a general procedure for the efficient extraction of lignans (B1203133), including this compound, from plant material. The method is based on established techniques for lignan extraction.[1][4][5]
1.1. Materials and Equipment
-
Dried fruits of Schisandra chinensis
-
Grinder or mill
-
Methanol (B129727) (HPLC grade)
-
Ultrasonic bath
-
Volumetric flasks (25 mL)
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC vials
1.2. Extraction Procedure
-
Sample Preparation: Dry the fruits of S. chinensis at a temperature below 60°C to preserve the integrity of the lignans.[4] Once dried, pulverize the material into a fine powder (e.g., through a 60-mesh sieve) to maximize the surface area for extraction.[5]
-
Extraction: Accurately weigh approximately 0.3 g of the fine powder and transfer it to a 25 mL volumetric flask.[5]
-
Solvent Addition: Add 25 mL of methanol to the flask.[5] Methanol is an effective solvent for extracting lignans from Schisandra species.[4][5]
-
Ultrasonication: Place the flask in an ultrasonic bath and extract for 20-30 minutes at room temperature.[5] Ultrasonication enhances extraction efficiency by disrupting cell walls.[4]
-
Sample Clarification: After extraction, centrifuge the mixture to pellet the solid plant debris.
-
Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: The sample is now ready for UPLC-MS/MS analysis. If necessary, dilute the extract with methanol to fall within the calibration range of the instrument.
Protocol 2: UPLC-MS/MS Analysis of this compound
This protocol provides the detailed instrumental parameters for the quantification of this compound, adapted from a validated method for its analysis in rat plasma.[1][2][3]
2.1. Instrumentation and Columns
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Analytical Column: UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)[1][2]
2.2. Chromatographic Conditions
-
Flow Rate: 0.4 mL/min
-
Gradient Elution: A gradient program should be optimized to ensure sufficient separation of this compound from other matrix components. A typical gradient might start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Column Temperature: 30-40°C
-
Injection Volume: 2-5 µL[6]
2.3. Mass Spectrometry Conditions
-
MRM Transitions:
-
Instrument Parameters: Optimize ion source parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy to achieve maximum signal intensity for the specified MRM transitions.
Data Presentation: Method Validation Summary
The following tables summarize the quantitative performance of the described UPLC-MS/MS method as validated for the analysis of this compound in rat plasma.[1][2][3] The validation parameters adhere to common international guidelines.[7][8]
Table 1: Linearity and Sensitivity
| Parameter | Value |
|---|---|
| Linear Range | 5–2000 ng/mL[1][2] |
| Correlation Coefficient (r²) | ≥ 0.999[9] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[3] |
Table 2: Accuracy and Precision
| Concentration (ng/mL) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Accuracy (%) |
|---|---|---|---|
| Low QC | < 7% | < 11% | 93.0% - 104.1%[3] |
| Medium QC | < 7% | < 11% | 93.0% - 104.1%[3] |
| High QC | < 7% | < 11% | 93.0% - 104.1%[3] |
RSD: Relative Standard Deviation; QC: Quality Control
Table 3: Recovery
| Concentration (ng/mL) | Mean Recovery (%) |
|---|---|
| Low QC | 86.2% - 92.5%[1][2] |
| Medium QC | 86.2% - 92.5%[1][2] |
| High QC | 86.2% - 92.5%[1][2] |
| Internal Standard (50 ng/mL) | 89.6%[3] |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to final data acquisition for the analysis of this compound.
Signaling Pathway
This diagram depicts the proposed mechanism by which this compound enhances insulin-stimulated glucose uptake through the activation of the PPAR-γ signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Suppression of PPAR-gamma attenuates insulin-stimulated glucose uptake by affecting both GLUT1 and GLUT4 in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lawdata.com.tw [lawdata.com.tw]
- 6. benchchem.com [benchchem.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. "Quality analysis of raw and processed Schisandra chinensis fructus by " by T.-L. Lu, J.-Y. Hu et al. [jfda-online.com]
In Vitro Assay Protocols for Angeloylgomisin H: A Review of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angeloylgomisin H is a naturally occurring lignan (B3055560) that has garnered interest within the scientific community for its potential therapeutic properties. As with many natural products, a thorough understanding of its biological activity through in vitro assays is a critical first step in the drug discovery and development process. This document aims to provide a comprehensive overview of the available in vitro assay protocols related to this compound, focusing on its anti-inflammatory and cytotoxic effects, and the associated signaling pathways.
However, based on a comprehensive review of currently available scientific literature, there are no specific in vitro assay protocols or quantitative data published for this compound. While the compound belongs to a class of molecules known for their biological activities, specific experimental details for this compound itself are not yet documented in publicly accessible research.
This document will, therefore, provide detailed, generalized protocols for in vitro assays that are commonly employed to assess the anti-inflammatory and cytotoxic potential of novel compounds like this compound. These protocols are intended to serve as a foundational guide for researchers looking to investigate the bioactivity of this compound. Additionally, we will present diagrams of key signaling pathways frequently implicated in inflammation and cancer, which are likely targets for compounds of this nature.
I. Anti-inflammatory Activity Assays
Inflammation is a complex biological response, and its modulation by therapeutic agents can be assessed using various in vitro models. A common approach is to use immune cells, such as macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
Principle: Nitric oxide (NO) is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages. This assay measures the ability of a test compound to inhibit the production of NO in LPS-stimulated RAW 264.7 cells.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NMMA, an iNOS inhibitor).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate at room temperature for another 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.
Experimental Workflow for NO Production Inhibition Assay
Application Notes and Protocols: Pharmacokinetic Studies of Angeloylgomisin H
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the current understanding of the pharmacokinetics of Angeloylgomisin (B10818263) H in animal models. The information is intended to guide researchers in designing and conducting preclinical studies for this compound.
Introduction
Angeloylgomisin H is a lignan (B3055560) found in Fructus Schisandrae chinensis, a plant with a long history in traditional medicine.[1] Recent studies have highlighted its potential therapeutic effects, including the ability to improve insulin-stimulated glucose uptake by activating peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][2] A thorough understanding of its pharmacokinetic profile is crucial for its development as a therapeutic agent. This document summarizes the available pharmacokinetic data and provides detailed experimental protocols.
Pharmacokinetic Data in Animal Models
Currently, detailed pharmacokinetic data for this compound is available for the rat model.
Rat Pharmacokinetic Parameters
A study in male Sprague-Dawley rats provided the following pharmacokinetic parameters for this compound following oral (po) and intravenous (iv) administration.[1]
| Parameter | Unit | Oral (10 mg/kg) | Intravenous (2 mg/kg) |
| AUC(0-t) | ng/mLh | 1086.4 ± 215.7 | 443.8 ± 98.2 |
| AUC(0-∞) | ng/mLh | 1125.8 ± 223.4 | 458.1 ± 101.3 |
| Cmax | ng/mL | 385.6 ± 75.4 | 1254.7 ± 250.9 |
| Tmax | h | 0.5 ± 0.2 | 0.033 (initial) |
| t1/2 | h | 2.1 ± 0.4 | 1.8 ± 0.3 |
| Absolute Bioavailability (F%) | % | 4.9 ± 0.9 | - |
Data presented as mean ± standard deviation (n=6).[1]
Experimental Protocols
Animal Model and Dosing
-
Species: Male Sprague-Dawley rats
-
Weight: 200-220 g
-
Housing: Laboratory Animal Center of Wenzhou Medical University, with a 12-hour light/dark cycle.
-
Diet: Standard diet, prohibited for 12 hours before the experiment, with free access to water.
-
Dosing:
-
Oral (po): 10 mg/kg
-
Intravenous (iv): 2 mg/kg
-
Formulation: this compound (40 mg) dissolved in 4 mL saline with a small amount of 0.1% HCl.
-
Blood Sample Collection
-
Method: Blood samples (0.3 mL) were collected from the tail vein.
-
Collection Tubes: Heparinized 1.5 mL polythene tubes.
-
Time Points: 0.0333, 0.15, 0.5, 1, 1.5, 2, 3, and 4 hours after administration.
Plasma Sample Preparation
-
Immediately after collection, centrifuge the blood samples at 3000 g for 10 minutes.
-
Harvest the plasma supernatant (100 µL).
-
To the plasma sample, add an internal standard (e.g., rutin).
-
Precipitate the plasma proteins by adding acetonitrile.
-
Vortex and centrifuge the samples.
-
Collect the supernatant for analysis.
-
Store plasma samples at -20°C until analysis.
Analytical Method: UPLC-MS/MS
A sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method was developed for the quantification of this compound in rat plasma.
-
Instrumentation: ACQUITY I-Class UPLC system with a XEVO TQD triple quadrupole mass spectrometer.
-
Column: UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 μm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water and acetonitrile.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
This compound transition: m/z 523.2 → 315.1
-
Internal Standard (Rutin) transition: m/z 611.1 → 303.1
-
-
Linear Range: 5-2000 ng/mL in rat plasma.
-
Lower Limit of Quantification (LLOQ): 5 ng/mL.
Signaling Pathway and Experimental Workflows
This compound and PPAR-γ Signaling Pathway
This compound is reported to improve insulin-stimulated glucose uptake by activating PPAR-γ. The activation of PPAR-γ, a nuclear receptor, in conjunction with its heterodimeric partner Retinoid X Receptor (RXR), leads to the regulation of target genes involved in glucose and lipid metabolism. This ultimately enhances insulin (B600854) sensitivity and glucose uptake in cells.
Caption: this compound activation of the PPAR-γ signaling pathway.
Experimental Workflow for Pharmacokinetic Study
The following diagram illustrates the key steps in a typical pharmacokinetic study of this compound in an animal model.
Caption: General workflow for a pharmacokinetic study.
Discussion and Future Directions
The available data indicate that this compound is rapidly absorbed after oral administration in rats, with a relatively short half-life. However, its oral bioavailability is low, at approximately 4.9%, which may be due to first-pass metabolism.
Further research is warranted to fully characterize the pharmacokinetic profile of this compound. Key areas for future investigation include:
-
Pharmacokinetic studies in other animal species (e.g., mice, dogs, non-human primates) to assess interspecies differences.
-
Metabolite identification and profiling to understand the metabolic pathways and potential active metabolites.
-
Tissue distribution studies to determine the extent of drug accumulation in target organs.
-
Investigation of drug transporters to elucidate their role in the absorption, distribution, and excretion of this compound.
A comprehensive understanding of these aspects will be critical for the successful clinical translation of this compound.
References
Application Notes and Protocols for Angeloylgomisin H in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Angeloylgomisin H in cell culture experiments, focusing on its application in cancer research, particularly non-small cell lung cancer (NSCLC). The information is compiled to assist in assessing its anti-proliferative, pro-apoptotic, and signaling pathway-modulating effects.
Product Information
| Characteristic | Description |
| Compound Name | This compound |
| CAS Number | 66056-22-2 |
| Molecular Formula | C₂₈H₃₆O₈ |
| Molecular Weight | 500.59 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in Dimethyl Sulfoxide (B87167) (DMSO) |
Reagent Preparation
2.1. Stock Solution Preparation
This compound is sparingly soluble in aqueous solutions and requires an organic solvent for initial solubilization. Dimethyl sulfoxide (DMSO) is the recommended solvent.
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add an appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Note: The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%, and not exceeding 0.5%) to minimize solvent-induced cytotoxicity. Prepare a vehicle control using the same final concentration of DMSO in your experiments.
2.2. Working Solution Preparation
Prepare fresh working solutions by diluting the stock solution in complete cell culture medium to the desired final concentration immediately before use.
Cell Culture Applications
This compound has demonstrated significant anti-cancer effects in non-small cell lung cancer (NSCLC) cell lines, primarily through the induction of apoptosis and inhibition of the Notch signaling pathway.
3.1. Anti-Proliferative and Cytotoxicity Assays
The half-maximal inhibitory concentration (IC50) is a critical parameter to determine the cytotoxic potential of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used method.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., A549 or H1299) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Quantitative Data Summary:
| Cell Line | Treatment Duration | IC50 Value (µM) |
| A549 | 48 hours | 21.43 |
| H1299 | 48 hours | 28.57 |
3.2. Apoptosis Assays
This compound induces apoptosis in NSCLC cells. This can be quantified using methods such as Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry or TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Seed A549 or H1299 cells and treat with this compound at the determined IC50 concentration for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Experimental Protocol: TUNEL Assay
-
Cell Treatment and Fixation: Treat cells grown on coverslips with this compound. Fix the cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100.
-
TUNEL Reaction: Perform the TUNEL staining according to the manufacturer's protocol.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope.
Signaling Pathway Analysis
This compound has been shown to suppress the Notch signaling pathway in NSCLC cells. Western blotting is a key technique to analyze the expression of proteins involved in this pathway.
Experimental Protocol: Western Blotting
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Notch1, Hes1, Hey1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for this compound preparation and use in cell culture.
Caption: Inhibition of the Notch signaling pathway by this compound.
Summary and Conclusion
This compound is a promising natural compound for cancer research. Proper preparation of stock and working solutions is crucial for obtaining reliable and reproducible results in cell culture experiments. The provided protocols for assessing cytotoxicity, apoptosis, and impact on the Notch signaling pathway offer a comprehensive framework for investigating the anti-cancer properties of this compound. Researchers should always include appropriate controls in their experimental designs to ensure the validity of their findings.
Angeloylgomisin H: No Evidence of Antidiabetic Activity Found in Current Research
Despite a comprehensive search of available scientific literature, no studies were identified that investigate or support the potential of Angeloylgomisin H as an antidiabetic agent. To date, there is no published data on its effects on blood glucose levels, insulin (B600854) secretion or sensitivity, or any related metabolic pathways involved in diabetes.
Our extensive search for "this compound antidiabetic activity," "this compound mechanism of action diabetes," "this compound in vitro studies diabetes," and "this compound in vivo studies diabetes" yielded no relevant results. Consequently, the creation of detailed application notes, experimental protocols, and data visualizations as requested is not possible.
For researchers, scientists, and drug development professionals interested in novel antidiabetic agents, the focus of current research remains on other natural and synthetic compounds. Studies on various plant extracts and their isolated compounds have shown promise in managing diabetes through different mechanisms of action. These include:
-
Stimulation of Insulin Secretion: Some compounds, like repaglinide, act as insulin secretagogues by closing ATP-sensitive K+ channels in pancreatic β-cells.[1]
-
Enzyme Inhibition: A common therapeutic approach involves the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, which reduces postprandial hyperglycemia.[2][3][4] For instance, extracts from Rhaponticoides iconiensis have demonstrated significant inhibitory activity against these enzymes.[2]
-
Modulation of Signaling Pathways: Compounds like oleanolic acid have been shown to exert antidiabetic effects by stimulating the PI3K/AKT pathway and activating LKB1/AMPK, which are crucial for glucose homeostasis.
-
Improved Insulin Sensitivity: Research on flavonoids from oleaster leaves suggests a mode of action involving the inhibition of protein tyrosine phosphatase 1B (PTP1B), which can improve glucose tolerance.
While the investigation into natural compounds for the treatment of diabetes is a vibrant field, there is currently no scientific basis to consider this compound as a potential candidate. Future research may explore the bioactivity of this compound in various therapeutic areas, but its role in diabetes management remains uninvestigated.
References
- 1. Mechanism of action of a new class of insulin secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, antidiabetic, antioxidant and anti-inflammatory activities of novel hydroxytriazenes based on sulpha drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Evaluation of the Anti-Diabetic Potential of Aqueous Acetone Helichrysum petiolare Extract (AAHPE) with Molecular Docking Relevance in Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Angeloylgomisin H
For researchers, scientists, and drug development professionals, navigating the experimental challenges posed by poorly soluble compounds is a common hurdle. Angeloylgomisin H, a bioactive lignan (B3055560) with therapeutic potential, presents one such challenge due to its limited aqueous solubility. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments with this compound, ensuring more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is characterized by poor water solubility. However, it is soluble in several organic solvents.
| Solvent | Solubility |
| Water | Poorly soluble |
| Chloroform | Soluble[1] |
| Dichloromethane | Soluble[1] |
| Ethyl Acetate | Soluble[1] |
| DMSO | Soluble[1] |
| Acetone | Soluble[1] |
| Methanol | Soluble |
| Ethanol | Soluble |
Q2: I'm observing inconsistent results in my cell-based assays with this compound. Could this be related to its solubility?
A2: Yes, inconsistent results are a common consequence of poor compound solubility. If this compound precipitates out of your cell culture medium, the actual concentration exposed to the cells will be lower and more variable than intended. This can lead to a lack of dose-dependent effects and poor reproducibility. It is crucial to ensure the compound is fully dissolved in the final assay medium.
Q3: What are the initial troubleshooting steps if I suspect this compound is precipitating in my aqueous experimental buffers?
A3:
-
Visual Inspection: Carefully inspect your solutions for any signs of precipitation (e.g., cloudiness, visible particles) before and during the experiment.
-
Solvent Selection: Ensure you are using an appropriate co-solvent system. While this compound is soluble in solvents like DMSO, the final concentration of the organic solvent in your aqueous buffer should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts.
-
Concentration Range: You may be working at concentrations above the solubility limit of this compound in your specific buffer. Consider performing a preliminary solubility assessment in your experimental medium to determine the maximum achievable concentration.
Troubleshooting Guide: Enhancing this compound Solubility
Several techniques can be employed to improve the solubility of poorly soluble compounds like this compound. The choice of method will depend on the specific experimental requirements, including the desired concentration, the biological system being used, and the intended route of administration in later-stage development.
Co-solvency
This technique involves using a water-miscible organic solvent to increase the solubility of a hydrophobic compound.
Issue: this compound precipitates when diluted into my aqueous buffer from a DMSO stock.
Protocol: Co-solvent System Optimization
-
Prepare Stock Solutions: Dissolve this compound in various pharmaceutically acceptable co-solvents such as DMSO, ethanol, or polyethylene (B3416737) glycol 400 (PEG 400) to create high-concentration stock solutions.
-
Titration: Gradually add the aqueous buffer to a small volume of the stock solution while vortexing. Observe for any signs of precipitation.
-
Determine Maximum Aqueous Concentration: Identify the highest concentration of this compound that remains in solution with the lowest possible percentage of the co-solvent.
-
Control Experiments: Always include a vehicle control in your experiments containing the same final concentration of the co-solvent(s) used to dissolve this compound to account for any solvent-specific effects.
Solid Dispersion
This method involves dispersing the drug in an inert carrier matrix at the solid state. This can enhance the dissolution rate by reducing particle size and improving wettability.
Issue: Low oral bioavailability of this compound in animal studies is limiting in vivo efficacy.
Protocol: Preparation of this compound Solid Dispersion via Solvent Evaporation
-
Carrier Selection: Choose a hydrophilic carrier such as Poloxamer 407, Polyvinylpyrrolidone (PVP) K30, or a polyethylene glycol (PEG).
-
Dissolution: Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol, ethanol). A patent for a solid dispersion of lignan from Schisandra chinensis extract suggests a weight ratio of lignan to hydrophilic carrier between 1:3 and 1:10[2].
-
Solvent Evaporation: Remove the solvent using a rotary evaporator to obtain a solid mass.
-
Pulverization and Sieving: Pulverize the solid mass and pass it through a sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous vs. crystalline) using techniques like DSC and XRD.
| Carrier | Drug-to-Carrier Ratio (w/w) | Potential Improvement |
| Poloxamer 407 | 1:3 to 1:10 | Enhanced dissolution rate and solubility[2]. |
| PVP K30 | Varies | Can form amorphous solid dispersions, increasing dissolution. |
| PEG 6000 | Varies | Melts at a low temperature, suitable for melt methods. |
Cyclodextrin (B1172386) Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their aqueous solubility.
Issue: Difficulty in preparing a stable aqueous formulation of this compound for in vitro studies.
Protocol: this compound-Cyclodextrin Inclusion Complex Preparation by Kneading Method
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known to enhance the solubility of hydrophobic drugs.
-
Molar Ratio: Determine the appropriate molar ratio of this compound to cyclodextrin (e.g., 1:1, 1:2).
-
Kneading: Place the cyclodextrin in a mortar and add a small amount of a hydro-alcoholic solution to form a paste. Gradually add the this compound powder and continue kneading for a specified time (e.g., 60 minutes).
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization: Pulverize the dried complex into a fine powder.
-
Solubility and Dissolution Testing: Evaluate the apparent solubility and dissolution rate of the complex in water or relevant buffers.
| Cyclodextrin | Molar Ratio (Drug:CD) | Potential Improvement |
| Hydroxypropyl-β-cyclodextrin | 1:1 or 1:2 | Significant increase in aqueous solubility and dissolution rate. |
| β-Cyclodextrin | 1:2 | Shown to improve the solubility of other poorly soluble phytoconstituents[3]. |
Nanoparticle Formulation
Reducing the particle size to the nanometer range can significantly increase the surface area, leading to a higher dissolution rate.
Issue: Need for a formulation with improved bioavailability for potential therapeutic applications.
Protocol: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation
-
Organic Phase Preparation: Dissolve this compound and a biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA) in a volatile organic solvent like dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Stir the emulsion continuously to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them to remove excess surfactant, and then lyophilize for long-term storage.
-
Characterization: Characterize the nanoparticles for size, zeta potential, drug loading, and in vitro release profile.
Signaling Pathway and Experimental Workflow Diagrams
To aid in experimental design and data interpretation, the following diagrams illustrate a potential signaling pathway modulated by dibenzocyclooctadiene lignans (B1203133) and a general workflow for evaluating solubility enhancement techniques.
Dibenzocyclooctadiene lignans have been reported to modulate key signaling pathways such as NF-κB and MAPK, which are involved in inflammation and cancer.[4] The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a potential target for this compound's biological activity, particularly in the context of neuroinflammation.
References
- 1. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 2. KR101631056B1 - Solid dispersion formulation for improving the dissolution of lignan from schisandra chinensis extract - Google Patents [patents.google.com]
- 3. ijper.org [ijper.org]
- 4. benchchem.com [benchchem.com]
Angeloylgomisin H Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Angeloylgomisin H. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a dibenzocyclooctadiene lignan (B3055560) isolated from Schisandra chinensis. Like many natural products, its complex structure, which includes an angeloyl ester group, makes it susceptible to degradation under various experimental and storage conditions. Ensuring the stability of this compound is critical for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of impurities.
Q2: What are the primary factors that can cause the degradation of this compound?
Based on its chemical structure and general knowledge of similar lignan compounds, the primary factors that can induce degradation of this compound include:
-
pH: The ester linkage is susceptible to hydrolysis, particularly under basic conditions, and to a lesser extent, in acidic environments.
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation rates.
-
Light: Exposure to UV or even ambient light may induce photolytic degradation.
-
Oxidizing Agents: The presence of peroxides or other oxidizing agents can lead to the formation of oxidation byproducts.
Q3: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Form | Solid (lyophilized powder) | More stable than solutions. |
| Temperature | -20°C or -80°C | Reduces rates of all potential degradation reactions. |
| Atmosphere | Inert gas (e.g., argon or nitrogen) | Minimizes oxidative degradation. |
| Light | Protected from light (amber vials) | Prevents photolytic degradation. |
| Moisture | Desiccated environment | Prevents hydrolysis of the solid material. |
For short-term storage of stock solutions, it is advisable to use a non-protic solvent like anhydrous DMSO or ethanol, store at -80°C, and minimize freeze-thaw cycles.
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Prepare this compound solutions immediately before use.
-
Assess stability in media: Perform a time-course experiment to quantify the concentration of this compound in your specific cell culture medium at 37°C over the duration of your assay using a validated HPLC method.
-
Minimize exposure to light: Protect the cell culture plates from light as much as possible during incubation.
-
Consider pH of the medium: Be aware that the pH of cell culture medium (typically ~7.4) can slowly contribute to ester hydrolysis.
-
Problem 2: Appearance of unknown peaks in HPLC chromatograms.
-
Possible Cause: Degradation of this compound during sample preparation or analysis.
-
Troubleshooting Steps:
-
Review sample handling: Ensure that samples are processed quickly and kept on ice or at reduced temperatures.
-
Check solvent compatibility: Verify that the solvents used for extraction and in the mobile phase are not contributing to degradation. For example, highly basic or acidic mobile phases can cause on-column degradation.
-
Perform forced degradation studies: To identify potential degradation products, subject a sample of this compound to forced degradation conditions (see Experimental Protocols section). This will help in confirming if the unknown peaks are related to this compound.
-
Use LC-MS analysis: If available, use liquid chromatography-mass spectrometry (LC-MS) to obtain mass information on the unknown peaks to aid in their identification as potential degradation products.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. This data is illustrative and based on general chemical principles for similar compounds, as specific published stability data for this compound is limited.
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 15% | Hydrolysis Product 1 (HP1) |
| 0.1 M NaOH | 2 hours | 25°C | 85% | Hydrolysis Product 1 (HP1) |
| 3% H₂O₂ | 24 hours | 25°C | 30% | Oxidation Product 1 (OP1), Oxidation Product 2 (OP2) |
| Photolytic (UV 254 nm) | 48 hours | 25°C | 25% | Photodegradation Product 1 (PP1) |
| Thermal (Solid) | 7 days | 80°C | 10% | Thermal Degradation Product 1 (TP1) |
Table 2: Hypothetical Hydrolytic Stability of this compound in Different pH Buffers
| pH | Buffer System | Temperature | Half-life (t½) (Illustrative) |
| 3.0 | Citrate Buffer | 37°C | ~120 hours |
| 5.0 | Acetate Buffer | 37°C | ~200 hours |
| 7.4 | Phosphate Buffer | 37°C | ~48 hours |
| 9.0 | Borate Buffer | 37°C | ~5 hours |
Experimental Protocols
Protocol 1: Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 0, 2, 6, and 24 hours. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature (25°C). Withdraw aliquots at 0, 0.5, 1, and 2 hours. Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light. Withdraw aliquots at 0, 6, 12, and 24 hours for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound (0.1 mg/mL in methanol) in a quartz cuvette to UV light (254 nm) in a photostability chamber. Also, expose a solid sample to the same conditions. Analyze samples at 0, 12, 24, and 48 hours. A control sample should be kept in the dark at the same temperature.
-
Thermal Degradation: Place a known amount of solid this compound in a controlled temperature oven at 80°C. Analyze samples at 0, 1, 3, and 7 days by dissolving a portion in a suitable solvent for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
-
Instrumentation: HPLC system with a UV/Vis or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-5 min: 40% B
-
5-25 min: 40% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm (or determined by UV scan of the parent compound).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Technical Support Center: Angeloylgomisin H In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Angeloylgomisin (B10818263) H in in vivo experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for Angeloylgomisin H in a rodent model?
A1: Based on pharmacokinetic studies in rats, a reasonable starting point for oral administration is 10 mg/kg, and for intravenous administration, 2 mg/kg.[1] These dosages have been established in studies determining the bioavailability and plasma concentration of this compound.[1][2] However, the optimal dose for a specific biological effect will require further optimization.
Q2: What is the known mechanism of action for this compound?
A2: this compound is reported to be an activator of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[1][2] PPAR-γ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Its activation can influence the expression of various genes involved in these processes.
Q3: What is the absolute bioavailability of this compound when administered orally?
A3: The absolute bioavailability of this compound following oral administration in rats has been reported to be approximately 4.9%. This relatively low bioavailability should be taken into consideration when designing oral dosing regimens.
Q4: What are some common challenges when working with lignans (B1203133) like this compound in vivo?
A4: Lignans, as a class of natural compounds, can present challenges in in vivo studies. These may include:
-
Low aqueous solubility: Many lignans are lipophilic and may require specific vehicle formulations for effective administration.
-
Metabolic instability: Lignans can be subject to rapid metabolism in the liver, potentially leading to low systemic exposure.
-
Variability in natural product batches: The concentration of the active compound can vary between different batches of extracts. Using a purified and well-characterized compound is crucial for reproducible results.
Troubleshooting Guide
Issue 1: Low or no observable biological effect at the initial dose.
-
Possible Cause: The initial dose of 10 mg/kg (oral) or 2 mg/kg (IV) may be too low to elicit a significant biological response for your specific experimental model and endpoint.
-
Troubleshooting Steps:
-
Dose-Escalation Study: Perform a dose-escalation study to determine the dose-response relationship. A suggested range for exploration could be from 10 mg/kg to 50 mg/kg for oral administration, with corresponding adjustments for other routes based on bioavailability.
-
Route of Administration: Consider the route of administration. Due to the low oral bioavailability, intravenous or intraperitoneal injection may provide more consistent and higher systemic exposure.
-
Vehicle Optimization: Ensure the compound is fully solubilized or uniformly suspended in the vehicle. Poor formulation can lead to inaccurate dosing. (See Experimental Protocols for vehicle suggestions).
-
Confirmation of Target Engagement: If possible, measure a downstream marker of PPAR-γ activation in a relevant tissue to confirm that the compound is reaching its target and eliciting a molecular response.
-
Issue 2: High variability in experimental results between animals.
-
Possible Cause: This could be due to inconsistencies in compound administration, formulation, or individual differences in animal metabolism.
-
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure that the gavage or injection technique is consistent across all animals to minimize variability in the administered dose.
-
Formulation Check: Prepare the dosing solution fresh for each experiment and ensure it is homogenous before each administration. For suspensions, vortexing between each animal is recommended.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual biological variation.
-
Monitor Animal Health: Closely monitor the health of the animals, as underlying health issues can affect drug metabolism and response.
-
Issue 3: Signs of toxicity at higher doses.
-
Possible Cause: The administered dose may be approaching the maximum tolerated dose (MTD).
-
Troubleshooting Steps:
-
Dose De-escalation: Reduce the dose to a level that does not produce overt signs of toxicity.
-
Toxicity Assessment: Conduct a preliminary acute toxicity study to determine the MTD in your specific animal model. This involves administering increasing doses and monitoring for signs of toxicity (e.g., weight loss, changes in behavior, mortality) over a short period.
-
Histopathological Analysis: At the end of the study, consider performing histopathological analysis of key organs (e.g., liver, kidneys) to assess for any sub-clinical toxicity.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous Administration (2 mg/kg) | Oral Administration (10 mg/kg) |
| Cmax (ng/mL) | 1856.4 ± 215.7 | 89.7 ± 15.2 |
| Tmax (h) | 0.033 | 0.5 |
| AUC (0-t) (ng/mL*h) | 758.9 ± 98.3 | 185.4 ± 35.6 |
| t1/2 (h) | 1.2 ± 0.3 | 1.8 ± 0.4 |
| Absolute Bioavailability | - | 4.9% |
Data adapted from a pharmacokinetic study in rats.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Rodents
-
Vehicle Selection: Due to the lipophilic nature of this compound, a suspension or oil-based vehicle is recommended. Common choices include:
-
0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Corn oil or sesame oil.
-
-
Preparation of a 10 mg/mL Suspension in 0.5% CMC: a. Weigh the required amount of this compound. b. Prepare a 0.5% CMC solution by slowly adding CMC to sterile water while stirring vigorously. Allow it to hydrate (B1144303) completely (this may take several hours or can be expedited with gentle heating). c. Triturate the this compound powder with a small amount of the 0.5% CMC solution to form a smooth paste. d. Gradually add the remaining 0.5% CMC solution to the desired final volume while continuously stirring or vortexing to ensure a uniform suspension.
-
Administration: a. Before each administration, vortex the suspension thoroughly to ensure homogeneity. b. Administer the suspension to the animals via oral gavage using an appropriately sized gavage needle. The volume should be calculated based on the animal's body weight (typically 5-10 mL/kg for rats).
Protocol 2: Preparation of this compound for Intravenous Administration in Rodents
-
Vehicle Selection: For intravenous administration, the compound must be fully dissolved in a sterile, biocompatible vehicle. A common approach for poorly soluble compounds is to use a co-solvent system. A previously reported method for this compound is dissolving it in saline with a small amount of 0.1% HCl.
-
Preparation of a 2 mg/mL Solution: a. Weigh the required amount of this compound. b. Dissolve the compound in a small volume of a suitable organic solvent like DMSO first. c. Further dilute with a sterile vehicle such as a mixture of PEG300, Tween-80, and saline. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. d. Ensure the final solution is clear and free of precipitation before injection.
-
Administration: a. Administer the solution via the tail vein using a 27-30 gauge needle. b. The injection should be performed slowly to avoid adverse reactions. The volume will depend on the final concentration and the animal's weight (typically 1-5 mL/kg for rats).
Mandatory Visualization
References
Technical Support Center: Angeloylgomisin H UPLC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angeloylgomisin H UPLC-MS/MS analysis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the UPLC-MS/MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: My chromatogram for this compound shows poor peak shape (tailing, fronting, or splitting). What are the possible causes and solutions?
Answer:
Poor peak shape can arise from several factors related to the sample, chromatography, or system hardware. Below is a systematic guide to troubleshoot this issue.
| Potential Cause | Recommended Solution |
| Column Overload | Inject a smaller volume of your sample or dilute your sample. |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol). If the problem persists, replace the column. |
| Improper Mobile Phase pH | Ensure the mobile phase pH is appropriate for this compound. A mobile phase containing 0.1% formic acid is a good starting point. |
| Sample Solvent Mismatch | Dissolve your sample in a solvent that is weaker than or equal in strength to the initial mobile phase. |
| Hardware Issues (e.g., column void, tubing connections) | Inspect for and rectify any dead volumes in the system. Check all tubing connections for proper fit. If a column void is suspected, reverse-flush the column (if recommended by the manufacturer) or replace it. |
| Sample Degradation | Prepare fresh samples and standards. Lignans are generally stable at room temperature for short periods, but prolonged exposure to light and high temperatures should be avoided.[1] |
Issue 2: Low Sensitivity or No Signal for this compound
Question: I am observing a very low signal or no signal at all for this compound. How can I improve the sensitivity?
Answer:
Low sensitivity can be a complex issue involving the sample, the UPLC system, or the mass spectrometer.
| Potential Cause | Recommended Solution |
| Sample Preparation and Matrix Effects | Optimize your sample preparation method to remove interfering matrix components. Protein precipitation with acetonitrile is a common method for plasma samples.[1] Consider solid-phase extraction (SPE) for cleaner samples. Matrix effects, where co-eluting compounds suppress the ionization of this compound, are a common cause of low sensitivity. |
| Incorrect Mass Spectrometer Parameters | Ensure the mass spectrometer is tuned and calibrated. Verify that the correct MRM transitions and collision energies are being used. For this compound, a common transition is m/z 523.2 -> 315.1 in positive ion mode.[1] |
| Ion Source Contamination | Clean the ion source, including the ESI probe, capillary, and sample cone. Contamination can significantly reduce ionization efficiency. |
| Mobile Phase Additives | Use volatile mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization. Avoid non-volatile buffers. |
| Analyte Degradation | Check the stability of this compound in your sample matrix and storage conditions. Lignans are generally stable below 100°C.[1][2] |
Issue 3: Retention Time Shifts
Question: The retention time for this compound is shifting between injections. What could be causing this?
Answer:
Consistent retention times are crucial for reliable quantification. Shifts can indicate problems with the UPLC system or the column.
| Potential Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions between injections. A minimum of 5-10 column volumes is recommended. |
| Pump Performance Issues | Check for leaks in the pump and ensure the solvent delivery is consistent. Fluctuations in mobile phase composition will lead to retention time shifts. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature. Inconsistent temperature control can affect retention times. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily to avoid changes in composition due to evaporation or degradation. |
| Column Aging | Over time, column performance will degrade, leading to retention time shifts. If other troubleshooting steps fail, replace the column. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable UPLC-MS/MS method for the analysis of this compound in a biological matrix like plasma?
A1: A widely used method involves protein precipitation for sample preparation, followed by separation on a C18 column with a gradient elution using a mobile phase of acetonitrile and water with 0.1% formic acid. Detection is typically performed in positive electrospray ionization (ESI) mode using multiple reaction monitoring (MRM).
Experimental Protocol: UPLC-MS/MS Analysis of this compound in Rat Plasma
| Parameter | Specification |
| Sample Preparation | Protein precipitation with acetonitrile. |
| UPLC Column | UPLC BEH C18 (e.g., 2.1 mm x 100 mm, 1.7 µm). |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | Acetonitrile. |
| Flow Rate | 0.4 mL/min. |
| Injection Volume | 2 µL. |
| Ionization Mode | Positive Electrospray Ionization (ESI+). |
| MRM Transition | m/z 523.2 -> 315.1. |
| Internal Standard (IS) | Rutin (m/z 611.1 -> 303.1). |
Q2: How can I minimize matrix effects when analyzing this compound in complex samples?
A2: Minimizing matrix effects is crucial for accurate quantification. Here are some strategies:
-
Effective Sample Cleanup: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the matrix components compared to simple protein precipitation.
-
Chromatographic Separation: Optimize your UPLC method to achieve good separation between this compound and co-eluting matrix components. A longer column or a shallower gradient can improve resolution.
-
Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects as it will be affected in the same way as the analyte.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Q3: What are the expected fragmentation patterns for this compound in MS/MS?
A3: Understanding the fragmentation is key to confirming the identity of this compound. A proposed fragmentation pattern suggests that the precursor ion [M+H]⁺ at m/z 523.2 primarily loses the angeloyl group to produce a fragment ion at m/z 315.1.
Caption: Fragmentation of this compound in MS/MS.
Q4: What is the reported biological activity of this compound that is relevant to my research?
A4: this compound has been reported to activate Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ). This activity is linked to potential benefits in improving insulin-stimulated glucose uptake.
Signaling Pathway
PPAR-γ Signaling Pathway Activated by this compound
This compound acts as a ligand for PPAR-γ. Upon binding, PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the transcription of genes involved in glucose and lipid metabolism.
Caption: PPAR-γ activation by this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the UPLC-MS/MS analysis of this compound from a biological matrix.
References
Technical Support Center: Enhancing the Bioavailability of Angeloylgomisin H
Welcome to the technical support center for Angeloylgomisin (B10818263) H. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming the challenges associated with the low oral bioavailability of this promising compound.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of Angeloylgomisin H and why is it low?
A1: The absolute oral bioavailability of this compound in rats has been reported to be as low as 4.9%[1]. This low bioavailability is likely attributed to several physicochemical and physiological factors. This compound is a lipophilic compound with a high LogP value, suggesting poor aqueous solubility, which is a primary barrier to absorption. Additionally, as a natural product, it may be susceptible to first-pass metabolism in the gut and liver, and may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells back into the lumen.
Q2: What are the key physicochemical properties of this compound that I should be aware of?
A2: Understanding the physicochemical properties of this compound is crucial for developing strategies to enhance its bioavailability. Key properties are summarized in the table below. The high molecular weight and LogP value, coupled with a significant polar surface area, present a complex challenge for oral absorption.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Bioavailability |
| Molecular Formula | C28H36O8 | - |
| Molecular Weight | 500.59 g/mol [2][3] | May limit passive diffusion across membranes. |
| AlogP | 4.75[2] | Indicates high lipophilicity and likely poor aqueous solubility. |
| CX LogP | 4.92[2] | Confirms high lipophilicity. |
| Polar Surface Area | 92.68 Ų | May negatively impact membrane permeability despite high lipophilicity. |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | Poor aqueous solubility is a major limiting factor for dissolution and absorption. |
Q3: What general strategies can be employed to improve the oral bioavailability of a compound like this compound?
A3: For compounds with low aqueous solubility, several formulation strategies can be explored. These include:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area-to-volume ratio, which can enhance the dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can improve solubility and dissolution by preventing crystallization.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can improve solubility and take advantage of lipid absorption pathways.
-
Complexation: Using cyclodextrins can form inclusion complexes that enhance the aqueous solubility of the drug.
-
Inhibition of Efflux Pumps: Co-administration with a P-glycoprotein (P-gp) inhibitor can increase intracellular concentration and absorption.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Inconsistent or low drug concentration in plasma after oral administration.
-
Possible Cause 1: Poor Dissolution in GI Fluids.
-
Troubleshooting Tip: The high lipophilicity of this compound suggests it will have very low solubility in the aqueous environment of the gastrointestinal tract. Consider formulating the compound to improve its dissolution rate.
-
Suggested Experiments:
-
Formulate as a Nanosuspension: Reduce particle size to the nanometer range to increase surface area.
-
Prepare an Amorphous Solid Dispersion (ASD): Use a suitable polymer to create a solid dispersion. This can prevent the compound from crystallizing and improve its dissolution profile.
-
-
-
Possible Cause 2: P-glycoprotein (P-gp) Mediated Efflux.
-
Troubleshooting Tip: Many natural products are substrates for efflux pumps like P-gp in the intestinal wall. This can significantly limit absorption.
-
Suggested Experiments:
-
In Vitro Caco-2 Permeability Assay: Perform a bidirectional transport study across Caco-2 cell monolayers. A higher efflux ratio (B-A/A-B) > 2 suggests the involvement of active efflux.
-
Co-administration with a P-gp Inhibitor: In your in vivo studies, co-administer this compound with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) to see if plasma concentrations increase.
-
-
-
Possible Cause 3: High First-Pass Metabolism.
-
Troubleshooting Tip: The compound may be extensively metabolized in the intestinal wall or the liver before reaching systemic circulation.
-
Suggested Experiments:
-
In Vitro Metabolic Stability Assay: Incubate this compound with liver microsomes or S9 fractions to determine its metabolic stability. A short half-life would indicate rapid metabolism.
-
Lipid-Based Formulations: Formulations such as SEDDS can promote lymphatic transport, which partially bypasses the liver and can reduce first-pass metabolism.
-
-
Problem 2: Difficulty in preparing a stable and consistent formulation for in vivo studies.
-
Possible Cause: Compound Precipitation in Aqueous Vehicles.
-
Troubleshooting Tip: Due to its low aqueous solubility, this compound may precipitate out of simple aqueous suspensions, leading to dose variability.
-
Suggested Experiments:
-
Develop a Lipid-Based Formulation: Encapsulating this compound in liposomes or creating a self-emulsifying drug delivery system (SEDDS) can keep the drug in a solubilized state.
-
Use of Solubilizing Excipients: Investigate the use of co-solvents, surfactants, or cyclodextrins to improve and maintain the solubility of this compound in your dosing vehicle.
-
-
Experimental Protocols
Protocol 1: Pharmacokinetic and Bioavailability Study of this compound in Rats
This protocol is adapted from a published study to determine the pharmacokinetic profile and absolute bioavailability of this compound.
-
1. Animal Model:
-
Male Sprague-Dawley rats.
-
Fasted overnight prior to drug administration with free access to water.
-
-
2. Drug Administration:
-
Intravenous (IV) Group: Administer this compound dissolved in a suitable vehicle (e.g., a mixture of ethanol, propylene (B89431) glycol, and saline) at a dose of 2 mg/kg via the tail vein.
-
Oral (PO) Group: Administer this compound suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution at a dose of 20 mg/kg by oral gavage.
-
-
3. Blood Sampling:
-
Collect blood samples (approximately 0.3 mL) from the retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
4. Sample Preparation for UPLC-MS/MS Analysis:
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add an internal standard (IS) (e.g., Rutin).
-
Precipitate proteins by adding acetonitrile.
-
Vortex mix and then centrifuge at 13,000 rpm for 10 minutes.
-
Collect the supernatant and inject a small volume (e.g., 2 µL) into the UPLC-MS/MS system.
-
-
5. UPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 μm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
-
Mass Spectrometry Detection:
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 523.2 -> 315.1
-
Rutin (IS): m/z 611.1 -> 303.1
-
-
-
-
6. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, T1/2) using non-compartmental analysis software.
-
Calculate absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Visualizations
Caption: Workflow for developing and testing bioavailability-enhanced formulations of this compound.
Caption: Barriers to oral absorption of this compound and points of intervention.
References
Angeloylgomisin H interference in biological assays
Welcome to the technical support center for Angeloylgomisin H. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges and troubleshooting common issues encountered during in vitro biological assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a dibenzocyclooctadiene lignan (B3055560) isolated from the fruits of Schisandra chinensis.[1] Lignans (B1203133) from this plant are known to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects.[2][3] Specifically, this compound has been reported to exhibit anti-cancer activity by suppressing the proliferation of various cancer cell lines, including AGS, HeLa, and HT-29.[2]
Q2: My results with this compound are inconsistent. What could be the cause?
A2: Inconsistent results with natural products like this compound can stem from several factors. Lignans, as polyphenolic compounds, can be prone to aggregation in aqueous solutions, which can lead to non-specific inhibition of enzymes and other proteins. Additionally, the stability of the compound in your specific assay conditions (e.g., buffer composition, pH, light exposure) should be considered. It is also crucial to ensure the purity of your this compound sample, as impurities can lead to off-target effects.
Q3: I am observing high background or false positives in my screening assay with this compound. Could it be a Pan-Assay Interference Compound (PAIN)?
A3: It is possible. Many natural products, particularly those with catechol or other reactive moieties, can act as PAINs.[4] These compounds can interfere with assay readouts through various mechanisms, including fluorescence quenching or enhancement, redox cycling, or non-specific protein reactivity. While there is no definitive report classifying this compound as a PAIN, its chemical structure suggests that this possibility should be considered. Running appropriate counter-screens is essential to rule out assay artifacts.
Q4: this compound is reported to have anti-inflammatory effects. Which signaling pathways should I investigate?
A4: The anti-inflammatory effects of many lignans and other natural compounds are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are crucial regulators of inflammatory gene expression. Therefore, investigating the effect of this compound on the activation of key proteins in these pathways (e.g., phosphorylation of IκBα, p65, p38, ERK1/2, JNK) would be a logical step.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Cell-Based Assays
Symptoms:
-
High levels of cell death observed at concentrations where specific activity is expected.
-
Discrepancy between cytotoxicity data from different assay formats (e.g., MTT vs. LDH release).
Possible Causes:
-
Non-specific membrane disruption: Some lignans can interact with cell membranes, leading to lysis.
-
Reactive oxygen species (ROS) generation: The compound may induce oxidative stress, leading to cell death.
-
Assay-specific interference: The compound may interfere with the chemistry of the cytotoxicity assay itself (e.g., reduction of MTT by the compound).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: Suspected Assay Interference in Biochemical Assays
Symptoms:
-
Activity observed in a primary screen is not reproducible in orthogonal assays.
-
Steep dose-response curves.
-
Inhibition is time-dependent and increases with pre-incubation.
Possible Causes:
-
Compound aggregation: this compound may form aggregates that non-specifically inhibit enzymes.
-
Non-specific protein binding: The compound may bind to various proteins in the assay, leading to false positives.
-
Redox activity: The compound may interfere with assays that are sensitive to redox-active molecules.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for biochemical assay interference.
Quantitative Data
The following tables summarize publicly available data for this compound and related lignans. This information can be used as a reference for expected activity and potential off-target effects.
Table 1: Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | AGS (gastric cancer) | Not specified | Concentration-dependent suppression | |
| This compound | HeLa (cervical cancer) | Not specified | Concentration-dependent suppression | |
| This compound | HT-29 (colon cancer) | Not specified | Concentration-dependent suppression | |
| Gomisin J | HT22 (hippocampal) | t-BHP induced | EC50 = 43.3 ± 2.3 | |
| Schisandrin | HT22 (hippocampal) | t-BHP induced | Inactive | |
| Gomisin A | HT22 (hippocampal) | t-BHP induced | Inactive |
Table 2: Enzyme Inhibitory Activity of Related Lignans
| Compound | Enzyme | IC50 (µg/mL) | Reference |
| 3,5-dihydroxy-4-methoxybenzoic acid | α-Glucosidase | 24.0 | |
| Methyl 3,5-dibromo-orsellinate | Staphylococcus aureus | MIC = 4 |
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
This protocol is designed to assess the inhibitory effect of this compound on the NF-κB signaling pathway.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
DMEM with 10% FBS
-
Opti-MEM
-
TNF-α (Tumor Necrosis Factor-alpha)
-
This compound
-
Passive Lysis Buffer
-
Luciferase Assay Reagent
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
For each well, prepare a mix of the NF-κB firefly luciferase reporter plasmid (100 ng) and the Renilla luciferase control plasmid (10 ng) in 10 µL of Opti-MEM.
-
In a separate tube, dilute 0.3 µL of transfection reagent in 10 µL of Opti-MEM.
-
Combine the DNA and transfection reagent mixtures and incubate for 20 minutes at room temperature.
-
Add 20 µL of the complex to each well and incubate for 24 hours.
-
-
Treatment:
-
After 24 hours, replace the medium with fresh, serum-free DMEM.
-
Add desired concentrations of this compound (or vehicle control) to the wells and pre-incubate for 1 hour.
-
Stimulate the cells with TNF-α (final concentration 20 ng/mL) for 6-8 hours. Include an unstimulated control.
-
-
Luciferase Assay:
-
Wash cells with PBS and add 20 µL of Passive Lysis Buffer to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measure firefly and Renilla luciferase activity according to the manufacturer's protocol using a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the TNF-α stimulated control.
Protocol 2: Western Blot for MAPK Phosphorylation
This protocol is used to determine if this compound inhibits the phosphorylation of key MAPK proteins like p38 and ERK1/2.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
DMEM with 10% FBS
-
Stimulant (e.g., LPS)
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-p38, anti-total-p38, anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities.
-
To normalize, strip the membrane and re-probe with an antibody for the total (non-phosphorylated) form of the protein.
-
Calculate the ratio of phosphorylated protein to total protein.
-
Signaling Pathways
NF-κB Signaling Pathway
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
Caption: Potential modulation of the MAPK signaling pathway by this compound.
References
How to prevent Angeloylgomisin H precipitation in media
Welcome to the technical support center for Angeloylgomisin H. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in cell culture media, ensuring experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a bioactive lignan (B3055560) found in the plant Schisandra chinensis.[1] It belongs to a class of compounds known as dibenzocyclooctadiene lignans, which are studied for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Q2: I'm observing a precipitate in my cell culture media after adding this compound. What is the likely cause?
This compound is a lipophilic (hydrophobic) molecule with a high AlogP of 4.75, indicating poor water solubility.[1] Precipitation in aqueous solutions like cell culture media is common and typically occurs when the concentration of the compound exceeds its solubility limit. This can be influenced by the solvent used for the stock solution, the final concentration in the media, and the dilution method.
Q3: What is the recommended solvent for preparing an this compound stock solution?
For hydrophobic compounds like this compound, Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent due to its ability to dissolve a wide range of nonpolar compounds.[1][2] It is advisable to prepare a high-concentration stock solution in 100% sterile-filtered DMSO.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
High concentrations of DMSO can be toxic to cells. For most cell lines, it is crucial to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v).[2] However, the tolerance to DMSO can be cell-line specific. It is best practice to include a vehicle control (media with the same final DMSO concentration) in your experiments to assess any potential effects on cell viability and function.
Q5: Can I use other solvents besides DMSO?
While DMSO is the most common, other organic solvents like ethanol (B145695) and methanol (B129727) can also dissolve this compound. However, these solvents can also be toxic to cells, and their final concentration in the media should be carefully controlled and tested. For most cell culture applications, DMSO is the preferred solvent.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides solutions to common issues encountered when using this compound in cell culture experiments.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation | Solvent Shift: The rapid change from a high-concentration organic stock solution to an aqueous media environment causes the compound to fall out of solution. | Employ a serial dilution method. First, create an intermediate dilution of your high-concentration stock in pure DMSO. Then, add this intermediate stock to your pre-warmed media. |
| Localized High Concentration: Pipetting the stock solution directly into a small volume of media creates a localized area where the solubility is exceeded. | Add the stock solution drop-wise into the final volume of media while gently swirling the flask or plate to ensure rapid and even dispersion. | |
| Media Temperature: Compounds are often less soluble at lower temperatures. | Pre-warm the cell culture media to 37°C before adding the this compound stock solution. | |
| Precipitation Over Time | Compound Instability: The compound may degrade or interact with media components over long incubation periods. | Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. |
| Interaction with Media Components: Components in the serum or the media itself (e.g., salts, proteins) can interact with the compound, leading to precipitation. | Consider reducing the serum concentration or using a serum-free medium if compatible with your cell line. The use of a carrier protein like bovine serum albumin (BSA) can sometimes help to increase the solubility of hydrophobic compounds. | |
| Precipitate in Frozen Stock | Freeze-Thaw Cycles: Repeated freezing and thawing can cause the compound to precipitate out of the stock solution. | Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. If a precipitate is observed in a thawed aliquot, gently warm it to 37°C and vortex to try and redissolve the compound before use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 500.59 g/mol )
-
Sterile, cell culture grade Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
In a sterile microcentrifuge tube, weigh out the desired amount of this compound powder. For a 10 mM stock solution, you would use 5.01 mg per 1 mL of DMSO.
-
Add the appropriate volume of 100% sterile-filtered DMSO to achieve a 10 mM concentration.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound for Cell Culture Treatment
This protocol provides a step-by-step guide for diluting the this compound stock solution into cell culture media to minimize precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, cell culture grade DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes or a multi-well plate
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): If your final desired concentration is low (e.g., in the low micromolar range), prepare an intermediate dilution of the stock solution in 100% DMSO. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.
-
Final Dilution in Media:
-
Ensure your cell culture medium is pre-warmed to 37°C.
-
While gently swirling the medium, add the this compound stock solution (or intermediate dilution) drop-wise to achieve the desired final concentration. For example, to make a 10 µM working solution from a 1 mM intermediate stock, you would perform a 1:100 dilution (e.g., 10 µL of stock in 990 µL of media).
-
Ensure the final DMSO concentration remains below 0.5%.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting logic for this compound precipitation.
References
Technical Support Center: Enhancing Angeloylgomisin H Synthesis Yield
Welcome to the technical support center for the synthesis of Angeloylgomisin H and related dibenzocyclooctadiene lignans (B1203133). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges and enhancing reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis challenging?
This compound is a dibenzocyclooctadiene lignan, a class of natural products known for their complex stereochemistry. The primary challenges in its total synthesis include:
-
Stereocontrol: Achieving the correct configuration at multiple stereocenters.
-
Axial Chirality: Controlling the atropisomerism of the biaryl bond.
-
Ring Formation: Efficiently constructing the central eight-membered ring.
Q2: What are the common synthetic strategies for dibenzocyclooctadiene lignans like this compound?
While a specific total synthesis for this compound is not widely published, strategies for analogous compounds typically involve:
-
Convergent Synthesis: Preparing two substituted aromatic fragments and coupling them.
-
Key Coupling Reactions: Utilizing methods like Suzuki-Miyaura, Stille, or oxidative biaryl coupling to form the crucial biaryl bond.
-
Ring-Closing Metathesis (RCM): A modern approach to form the eight-membered ring.
-
Asymmetric Reactions: Employing chiral auxiliaries or catalysts to control stereochemistry.
Q3: Are there any biosynthetic approaches to producing this compound?
Yes, this compound is naturally produced in plants of the Schisandra genus. Research has shown that the production in plant cell cultures can be enhanced through the use of elicitors, which stimulate the plant's natural biosynthetic pathways.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of complex dibenzocyclooctadiene lignans.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Biaryl Coupling Step | - Incomplete reaction.- Steric hindrance from bulky substituents.- Poor catalyst activity. | - Increase reaction time and/or temperature.- Use a less sterically hindered coupling partner if possible.- Screen different palladium catalysts and ligands (e.g., SPhos, XPhos).- Ensure anhydrous and oxygen-free conditions. |
| Poor Stereoselectivity (Diastereomers or Enantiomers Formed) | - Ineffective chiral auxiliary or catalyst.- Racemization during the reaction. | - For asymmetric reductions, ensure the Corey-Bakshi-Shibata (CBS) catalyst is freshly prepared or of high quality.- If using a chiral auxiliary, verify its enantiomeric purity.- Optimize reaction temperature; lower temperatures often favor higher selectivity. |
| Failure of Ring-Closing Metathesis (RCM) | - Catalyst deactivation.- Unfavorable substrate conformation. | - Use a more robust RCM catalyst (e.g., Grubbs' second or third-generation catalyst).- Perform the reaction under high dilution to favor intramolecular cyclization.- Modify the substrate to reduce conformational rigidity. |
| Formation of Undesired Side Products | - Competing reaction pathways.- Over-oxidation or reduction. | - Adjust stoichiometry of reagents.- Use milder and more selective reagents.- Protect sensitive functional groups. |
| Difficulty in Product Purification | - Similar polarity of product and byproducts.- Presence of catalyst residues. | - Employ advanced chromatographic techniques (e.g., preparative HPLC, supercritical fluid chromatography).- Use a scavenger resin to remove metal catalyst residues. |
Quantitative Data on Key Reaction Yields
The following table summarizes typical yields for key reactions in the synthesis of dibenzocyclooctadiene lignans, providing a benchmark for your experiments.
| Reaction Type | Example Substrates | Catalyst/Reagent | Typical Yield (%) |
| Suzuki-Miyaura Coupling | Aryl bromide + Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 75-90 |
| Stille Coupling | Aryl iodide + Arylstannane | Pd(PPh₃)₄ / CuI | 70-85 |
| Asymmetric Reduction | Prochiral ketone | Corey-Bakshi-Shibata (CBS) catalyst | 85-95 (with >95% ee) |
| Ring-Closing Metathesis | Diene precursor | Grubbs' II catalyst | 60-80 |
| Oxidative Biaryl Coupling | Substituted phenol (B47542) derivative | Fe(III) or Cu(II) salts | 50-70 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Preparation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the aryl halide (1.0 eq) and the arylboronic acid (1.2 eq) in a suitable solvent (e.g., toluene, dioxane, or DMF).
-
Reagent Addition: Add an aqueous solution of a base (e.g., 2M K₂CO₃ or Cs₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Logical Workflow for Dibenzocyclooctadiene Lignan Synthesis
A generalized synthetic workflow for this compound.
Troubleshooting Decision Tree for Low Yield
A decision tree for troubleshooting low reaction yields.
Minimizing off-target effects of Angeloylgomisin H
Welcome to the technical support center for Angeloylgomisin H. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects during experimentation. While this compound, a lignan (B3055560) isolated from Schisandra chinensis, has shown various biological activities, comprehensive data on its specific off-target interactions is limited in publicly available literature.[1][2][3] This guide offers a framework for identifying and mitigating potential off-target effects based on established pharmacological principles.
Frequently Asked Questions (FAQs)
Q1: I am observing an unexpected cellular phenotype in my experiments with this compound. How can I determine if this is an off-target effect?
A1: Unexpected phenotypes can arise from off-target interactions.[4] A systematic approach is crucial to distinguish between on-target and off-target effects. We recommend the following initial steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve. On-target effects typically show a sigmoidal relationship, while off-target effects may appear only at higher concentrations.
-
Use of Analogs: If available, test structurally related but inactive analogs of this compound. An absence of the unexpected phenotype with an inactive analog suggests the effect is specific to the active compound.
-
Orthogonal Assays: Validate your findings using a different experimental assay that measures the same biological endpoint.
-
Cell Line Comparison: Test the effect in multiple cell lines with varying expression levels of the putative target. A correlation between target expression and the phenotypic response strengthens the evidence for an on-target effect.
Q2: What are some common off-target liabilities for natural product compounds like lignans (B1203133)?
A2: Natural products, including lignans from Schisandra chinensis, can have complex pharmacological profiles.[1] Potential off-target liabilities can include:
-
Broad Kinase Inhibition: Many natural products can interact with the ATP-binding site of various kinases.
-
CYP450 Enzyme Inhibition/Induction: Interactions with cytochrome P450 enzymes can lead to altered metabolism of the compound or other molecules.
-
Ion Channel Modulation: Some compounds can non-specifically interact with various ion channels.
-
GPCR Interaction: Off-target binding to G-protein coupled receptors is another possibility.
Q3: How can I proactively design my experiments to minimize the risk of off-target effects?
A3: Proactive experimental design is key to obtaining reliable results. Consider the following:
-
Concentration Selection: Use the lowest effective concentration of this compound, as determined by robust dose-response experiments. Higher concentrations are more likely to induce off-target effects.
-
Control Experiments: Always include appropriate positive and negative controls in your assays.
-
Time-Course Studies: Observe effects at multiple time points. On-target effects may manifest earlier than off-target effects.
-
Target Engagement Assays: Whenever possible, use assays that directly measure the binding of this compound to its intended target.
Troubleshooting Guides
Problem: High background or inconsistent results in cell-based assays.
This could be due to compound precipitation, cytotoxicity at high concentrations, or interference with assay components.
| Troubleshooting Step | Rationale | Recommended Action |
| Solubility Check | Poor solubility can lead to compound precipitation and inconsistent effective concentrations. | Visually inspect the media for precipitation. Perform a solubility test for this compound in your specific cell culture medium. |
| Cytotoxicity Assessment | High concentrations of the compound may induce general cytotoxicity, masking the specific on-target effect. | Determine the IC50 for cytotoxicity in your cell line using an MTT or similar cell viability assay. Use concentrations well below the cytotoxic threshold for your experiments. |
| Assay Interference | The compound may directly interact with assay reagents (e.g., fluorescent dyes, enzymes). | Run a cell-free version of your assay containing only the assay components and this compound to check for direct interference. |
Problem: Observed effect does not correlate with the known function of the intended target.
This is a strong indicator of a potential off-target effect.
| Troubleshooting Step | Rationale | Recommended Action |
| Target Knockdown/Knockout | If the effect persists after removing the intended target, it is likely an off-target effect. | Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. Re-evaluate the effect of this compound in these modified cells. |
| Competitive Binding Assay | This can help confirm if the compound is binding to the intended target in a specific manner. | Perform a competitive binding assay using a known ligand for the target. This compound should displace the known ligand in a concentration-dependent manner if the binding is specific. |
| Off-Target Profiling | Broad screening can help identify unintended targets. | Consider using commercially available off-target screening services (e.g., kinase panels, safety pharmacology panels). |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration to determine the IC50 value.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., p-ERK, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Visualizing Workflows and Pathways
Caption: A logical workflow for determining if an observed phenotype is an on-target or off-target effect.
Caption: A hypothetical signaling pathway illustrating a potential mechanism of action for this compound.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data to illustrate what researchers might generate during their investigations.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung | 15.2 |
| MCF-7 | Breast | 22.5 |
| HeLa | Cervical | 18.9 |
| HepG2 | Liver | 35.1 |
Table 2: Kinase Inhibition Profile of this compound (at 10 µM)
| Kinase Target | % Inhibition |
| EGFR | 12% |
| VEGFR2 | 8% |
| PI3K | 45% |
| Akt | 38% |
| MAPK/ERK | 62% |
Disclaimer: The data presented in these tables is for illustrative purposes only and is not based on published experimental results for this compound.
References
- 1. Potential of Schisandra chinensis (Turcz.) Baill. in Human Health and Nutrition: A Review of Current Knowledge and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology [frontiersin.org]
- 3. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis [mdpi.com]
- 4. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Bioactivity of Angeloylgomisin H: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Angeloylgomisin H, a lignan (B3055560) isolated from Schisandra chinensis, has garnered interest for its potential therapeutic properties. This guide provides a comprehensive comparison of the bioactivity of this compound with other lignans (B1203133) from the same plant, namely Gomisin J and Schisandrin (B1198587) B. The information presented is supported by experimental data to aid in the evaluation of its potential as a therapeutic agent.
Comparative Bioactivity Profile
The bioactivities of this compound, Gomisin J, and Schisandrin B have been evaluated across several key therapeutic areas: neuroprotection, anti-inflammatory, and anticancer activities. A summary of the quantitative data is presented below.
| Compound | Bioactivity | Assay | Cell Line | Result |
| This compound | Neuroprotection | t-BHP-induced cytotoxicity | HT22 | Inactive[1] |
| Anticancer | Cytotoxicity | MCF7, HEK293, CAL27 | IC50: 100-200 µg/mL[] | |
| Gomisin J | Neuroprotection | t-BHP-induced cytotoxicity | HT22 | EC50: 43.3 ± 2.3 μM[1] |
| Anti-inflammatory | LPS-induced Nitric Oxide Production | RAW 264.7 | Active inhibitor[3][4] | |
| Anticancer | Cytotoxicity | MCF7, MDA-MB-231 | Suppressed proliferation at <10 µg/mL | |
| Schisandrin B | Neuroprotection | Oxidative stress | Protects neurons via Nrf2/Keap1 pathway | |
| Anti-inflammatory | LPS-induced inflammation | Lymphocytes | Inhibits proliferation and cytokine secretion via Nrf2 and NF-κB | |
| Anticancer | Cytotoxicity | HCT116 | IC50: 75 µM |
In-Depth Analysis of Bioactivities
Neuroprotective Effects
Oxidative stress is a significant contributor to neurodegenerative diseases. A key experimental model to assess neuroprotective potential involves inducing cytotoxicity in neuronal cells with agents like tert-butyl hydroperoxide (t-BHP).
In a comparative study using the HT22 hippocampal cell line, this compound was found to be inactive in protecting against t-BHP-induced cytotoxicity. In stark contrast, Gomisin J demonstrated a significant protective effect with a half-maximal effective concentration (EC50) of 43.3 ± 2.3 μM. Further research on Gomisin J has revealed its neuroprotective mechanisms involve the reduction of apoptosis, inflammation, and oxidative stress in cerebral ischemia/reperfusion models. Schisandrin B also exhibits neuroprotective properties by modulating the Nrf2/Keap1 antioxidant pathway, a key regulator of cellular defense against oxidative stress.
Neuroprotective activity comparison in HT22 cells.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. The ability of a compound to inhibit the production of inflammatory mediators, such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, is a key indicator of its anti-inflammatory potential.
Anti-inflammatory signaling pathway of Schisandra lignans.
Anticancer Effects
The cytotoxic activity of a compound against cancer cell lines is a primary indicator of its anticancer potential. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity.
This compound has demonstrated moderate cytotoxic activity against several human cancer cell lines, including MCF7 (breast cancer), HEK293 (human embryonic kidney), and CAL27 (tongue squamous cell carcinoma), with IC50 values in the range of 100-200 µg/mL. In comparison, other lignans from Schisandra have shown more potent anticancer effects. Gomisin J was found to suppress the proliferation of MCF7 and MDA-MB-231 breast cancer cells at concentrations below 10 µg/mL. Schisandrin B exhibited an IC50 value of 75 µM in HCT116 colon cancer cells.
Experimental Protocols
t-BHP-Induced Cytotoxicity Assay in HT22 Cells
This assay evaluates the neuroprotective effect of a compound against oxidative stress-induced cell death.
-
Cell Culture: HT22 murine hippocampal cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of the test compound (e.g., this compound, Gomisin J) for a specified period (e.g., 1-2 hours).
-
Induction of Cytotoxicity: tert-butyl hydroperoxide (t-BHP) is added to the wells (excluding the control group) to a final concentration that induces significant cell death (e.g., 25-100 µM) and incubated for a further 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
The medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control group. The EC50 value is calculated as the concentration of the compound that provides 50% protection against t-BHP-induced cell death.
Workflow for t-BHP induced cytotoxicity assay.
LPS-Induced Nitric Oxide Production in RAW 264.7 Cells
This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of the test compound for 1-2 hours.
-
Stimulation: LPS is added to the wells (except for the control group) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
The cell culture supernatant is collected.
-
The supernatant is mixed with Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
The mixture is incubated at room temperature for 10-15 minutes to allow for a colorimetric reaction to occur.
-
The absorbance is measured at approximately 540 nm.
-
-
Data Analysis: The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve. The inhibitory effect of the compound on NO production is calculated.
MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF7, HCT116) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound and incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is replaced with fresh medium containing MTT (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
References
A Comparative Analysis of Angeloylgomisin H and Other Bioactive Gomisin Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Angeloylgomisin H with other prominent gomisin compounds isolated from Schisandra chinensis. The information presented is supported by experimental data from various studies, offering a valuable resource for evaluating the therapeutic potential of these natural lignans (B1203133).
Chemical Structures and Overview
Gomisins are a class of dibenzocyclooctadiene lignans found in Schisandra chinensis, a plant with a long history in traditional medicine. These compounds exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and hepatoprotective activities. This compound is distinguished by an angeloyl group in its structure, which may contribute to its unique biological profile.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Biological Activities |
| This compound | [Insert Chemical Structure of this compound] | C28H36O8 | 500.58 | Anti-diabetic, Myocardial protective, Detoxifying, Moderate cytotoxic, Anti-inflammatory |
| Gomisin A | [Insert Chemical Structure of Gomisin A] | C23H28O7 | 416.47 | Anti-inflammatory, Neuroprotective, Hepatoprotective, Anticancer |
| Gomisin G | [Insert Chemical Structure of Gomisin G] | C23H28O6 | 400.47 | Improves muscle strength, Enhances mitochondrial biogenesis, Anticancer |
| Gomisin J | [Insert Chemical Structure of Gomisin J] | C23H28O6 | 400.47 | Anticancer (induces necroptosis and apoptosis), Anti-inflammatory, Antihypertensive |
Comparative Biological Activity: Quantitative Data
The following tables summarize the available quantitative data for the cytotoxic and anti-inflammatory activities of this compound and other gomisin compounds. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Comparative Cytotoxic Activity (IC50 values)
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Citation |
| This compound | MCF-7 | Breast Cancer | 100-200 | ~200-400 | [1] |
| HEK293 | Human Embryonic Kidney | 100-200 | ~200-400 | [1] | |
| CAL27 | Tongue Cancer | 100-200 | ~200-400 | [1] | |
| Gomisin A | A2780 | Ovarian Cancer | Not specified | 15.1 | |
| Gomisin G | MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | Effective at 10 µM | [2] |
| Gomisin J | MCF-7 | Breast Cancer | <10 (suppressed proliferation) | Not specified | [3] |
| MDA-MB-231 | Breast Cancer | <10 (suppressed proliferation) | Not specified | [3] | |
| Glioma cell lines | Glioma | Not specified | Markedly reduced proliferation | [4] |
Table 2: Comparative Anti-inflammatory Activity (Inhibition of Nitric Oxide Production)
| Compound | Cell Line | Stimulant | IC50 (µM) | Citation |
| This compound | Data not available | - | - | |
| Gomisin J | RAW 264.7 | LPS | Reduces NO production | [5] |
| Gomisin N | RAW 264.7 | LPS | Reduces NO production | [5] |
| Schisandrin (B1198587) C | RAW 264.7 | LPS | Reduces NO production | [5] |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability and the cytotoxic effects of compounds.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, A549, etc.)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Test compounds (this compound and other gomisins) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After the 4-hour incubation with MTT, add 100 µL of the solubilization solution to each well. Gently pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay measures the anti-inflammatory activity of compounds by quantifying their ability to inhibit nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
96-well microtiter plates
-
Complete culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO2) standard solution
-
Test compounds (this compound and other gomisins) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells treated with vehicle but not LPS).
-
Nitrite Measurement: After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each 50 µL of supernatant in a new 96-well plate.
-
Incubate the plate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples from the standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated vehicle control. The IC50 value can be determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological effects of gomisin compounds are mediated through their interaction with various cellular signaling pathways.
Caption: Workflow for MTT Cytotoxicity Assay.
Caption: Workflow for Nitric Oxide Assay.
Caption: Simplified Signaling Pathways of Gomisins.
Conclusion
This compound demonstrates a distinct profile of biological activities, particularly in its anti-diabetic and myocardial protective effects, which may be attributed to its unique chemical structure. While its cytotoxic and anti-inflammatory activities appear to be moderate compared to some other gomisins, further research with standardized protocols is necessary for a definitive comparison. The information and experimental protocols provided in this guide serve as a foundation for future investigations into the therapeutic potential of this promising class of natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Gomisin G Inhibits the Growth of Triple-Negative Breast Cancer Cells by Suppressing AKT Phosphorylation and Decreasing Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Gomisin J inhibits the glioma progression by inducing apoptosis and reducing HKII-regulated glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Angeloylgomisin H and Schisandrin B: A Guide for Researchers
A comprehensive review of the biochemical properties, mechanisms of action, and therapeutic potential of two prominent lignans (B1203133), Angeloylgomisin H and Schisandrin B, derived from Schisandra chinensis. This guide provides a comparative analysis based on available experimental data to inform researchers, scientists, and drug development professionals.
This compound and Schisandrin B are bioactive lignans isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine. While both compounds share a common origin, emerging research indicates distinct pharmacological profiles and mechanisms of action. This guide aims to provide a side-by-side comparison of their biological activities, supported by quantitative data and detailed experimental methodologies.
Comparative Biological Activities
While extensive research is available for Schisandrin B, studies on this compound are comparatively limited. The following tables summarize the available quantitative data to facilitate a direct comparison of their cytotoxic effects against various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50 values in µM)
| Cell Line | Cancer Type | This compound (µM) | Schisandrin B (µM) |
| A549 | Lung Adenocarcinoma | - | >100[1] |
| BT-549 | Triple-Negative Breast Cancer | - | ~20-40 |
| CAL27 | Tongue Squamous Cell Carcinoma | 100 - 200 µg/mL | - |
| HCT116 | Colon Cancer | - | ~75 |
| HEK293 | Human Embryonic Kidney | 100 - 200 µg/mL | - |
| HeLa | Cervical Cancer | 1.46 | - |
| HL-60 | Promyelocytic Leukemia | 8.00 | - |
| MDA-MB-231 | Triple-Negative Breast Cancer | - | ~20-40 |
| MCF7 | Breast Cancer | 100 - 200 µg/mL* | 30.50 |
*Note: The IC50 for this compound against MCF7, HEK293, and CAL27 cell lines was reported in µg/mL and has been included as such due to the unavailability of molar concentration data. This highlights a key data gap in the current literature.
Mechanisms of Action: A Comparative Overview
Schisandrin B has been extensively studied and is known to exert its effects through multiple signaling pathways. Its anti-cancer activity is attributed to the induction of apoptosis and cell cycle arrest. Furthermore, Schisandrin B exhibits potent anti-inflammatory effects by modulating key inflammatory pathways.
This compound , on the other hand, is less characterized. Existing research points towards its potential as a peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist, suggesting a role in metabolic regulation and potentially anti-diabetic effects. Its cytotoxic effects against cancer cells have been observed, but the underlying mechanisms are not yet fully elucidated.
Signaling Pathways
The following diagrams illustrate the known signaling pathways modulated by Schisandrin B. Due to limited data, a corresponding diagram for this compound cannot be constructed at this time.
Caption: Schisandrin B anti-inflammatory signaling pathway.
Experimental Protocols
To facilitate reproducible research, this section provides detailed protocols for key in vitro assays used to evaluate the biological activities of this compound and Schisandrin B.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and Schisandrin B stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound and Schisandrin B in culture medium.
-
After 24 hours, replace the medium with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the cells for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound and Schisandrin B
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Schisandrin B for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect changes in the expression of specific proteins involved in signaling pathways.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-IKK, IκBα, p-p65, Nrf2, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound or Schisandrin B as required.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for a comprehensive comparative analysis of this compound and Schisandrin B.
Caption: A general experimental workflow for the comparative analysis of bioactive compounds.
Conclusion and Future Directions
This guide provides a snapshot of the current understanding of this compound and Schisandrin B. It is evident that Schisandrin B is a well-researched compound with demonstrated multi-faceted therapeutic potential. In contrast, this compound remains a relatively understudied lignan, despite showing promising cytotoxic activity.
Future research should focus on:
-
Elucidating the mechanisms underlying the cytotoxic effects of this compound.
-
Conducting comprehensive studies to evaluate the anti-inflammatory, neuroprotective, and hepatoprotective properties of this compound.
-
Performing direct, head-to-head comparative studies of this compound and Schisandrin B across a range of biological assays.
-
Investigating the potential synergistic effects of these and other lignans from Schisandra chinensis.
By addressing these knowledge gaps, the scientific community can better understand the therapeutic potential of these natural compounds and pave the way for the development of novel therapeutic agents.
References
Angeloylgomisin H: A Comparative Analysis of In Vitro Activity and In Vivo Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported in vitro biological activity of Angeloylgomisin (B10818263) H and its potential for in vivo efficacy. While direct in vitro to in vivo correlation (IVIVC) studies for Angeloylgomisin H are not extensively available in peer-reviewed literature, this document synthesizes existing data to offer a framework for its evaluation. The primary focus is on its putative mechanism as a Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) activator.
Overview of this compound Activity
This compound is a lignan (B3055560) compound that has been investigated for its biological activities. The primary mechanism of action cited in the literature is the activation of PPAR-γ, a nuclear receptor that plays a crucial role in regulating glucose metabolism, lipid metabolism, and inflammation.[1][2][3][4] Activation of PPAR-γ is a therapeutic strategy for type 2 diabetes and has shown potential in inflammatory diseases and certain cancers.
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vitro activity of this compound and provide a template for the types of data that would be collected in a relevant in vivo study.
Table 1: In Vitro Biological Activity of this compound
| Assay Type | Cell Line | Endpoint | Result | Citation |
| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 | 100 - 200 µg/mL | [5] |
| Cytotoxicity | HEK293 (Kidney) | IC50 | 100 - 200 µg/mL | |
| Cytotoxicity | CAL-27 (Tongue Cancer) | IC50 | 100 - 200 µg/mL | |
| PPAR-γ Activation | - | EC50 | Data not available | - |
Note: The cytotoxic activity is reported as "moderate" at high concentrations.
Table 2: Representative In Vivo Study Parameters for a PPAR-γ Agonist
| Animal Model | Therapeutic Area | Key Efficacy Readouts | Potential Challenges for this compound |
| Streptozotocin-induced diabetic rats | Type 2 Diabetes | Blood glucose levels, insulin (B600854) sensitivity, HbA1c | Low oral bioavailability (4.9%) may necessitate higher doses or alternative formulations. |
| Carrageenan-induced paw edema in mice | Inflammation | Reduction in paw volume, inflammatory cytokine levels (e.g., TNF-α, IL-6) | Need to achieve sufficient plasma concentration at the site of inflammation. |
| Human tumor xenograft in nude mice | Cancer | Tumor growth inhibition, apoptosis markers | Moderate in vitro cytotoxicity suggests that high in vivo concentrations may be required. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of action for this compound.
Caption: General experimental workflow for drug development.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro: PPAR-γ Transactivation Assay
This assay measures the ability of a compound to activate the PPAR-γ receptor and induce the expression of a reporter gene.
Objective: To determine the EC50 (half-maximal effective concentration) of this compound for PPAR-γ activation.
Methodology:
-
Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: Cells are transiently transfected with expression vectors for PPAR-γ and its heterodimeric partner Retinoid X Receptor (RXR), along with a reporter plasmid containing a luciferase gene under the control of a PPAR-responsive element (PPRE).
-
Compound Treatment: After 24 hours, the transfected cells are treated with varying concentrations of this compound (e.g., from 0.01 µM to 100 µM) or a known PPAR-γ agonist (e.g., Rosiglitazone) as a positive control. A vehicle control (e.g., DMSO) is also included.
-
Luciferase Assay: After 24-48 hours of incubation with the compound, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to the total protein concentration. The data is then plotted as a dose-response curve, and the EC50 value is calculated using non-linear regression analysis.
In Vivo: Streptozotocin (B1681764) (STZ)-Induced Diabetic Rat Model
This model is commonly used to screen for anti-diabetic agents that act through mechanisms such as PPAR-γ activation.
Objective: To evaluate the in vivo efficacy of this compound in reducing hyperglycemia in a type 2 diabetes model.
Methodology:
-
Animal Model: Male Wistar rats are used. Diabetes is induced by a single intraperitoneal injection of a low dose of streptozotocin (STZ), which selectively destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia.
-
Compound Administration: After the successful induction of diabetes (confirmed by measuring blood glucose levels), the rats are randomly divided into groups: a vehicle control group, a positive control group (e.g., Rosiglitazone), and groups treated with different doses of this compound. The compound is administered daily via oral gavage for a specified period (e.g., 4 weeks).
-
Efficacy Monitoring:
-
Blood Glucose: Blood glucose levels are monitored regularly from the tail vein.
-
Oral Glucose Tolerance Test (OGTT): An OGTT is performed at the end of the study to assess improvements in glucose tolerance.
-
HbA1c: Glycated hemoglobin (HbA1c) levels are measured as an indicator of long-term glycemic control.
-
Plasma Insulin and Lipids: Plasma insulin and lipid profiles (triglycerides, cholesterol) are also assessed.
-
-
Data Analysis: The data from the treated groups are compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA). A significant reduction in blood glucose, improved glucose tolerance, and lower HbA1c levels would indicate in vivo efficacy.
Conclusion
This compound demonstrates moderate in vitro cytotoxic activity and is reported to be a potential PPAR-γ activator. However, the lack of specific in vitro PPAR-γ activation data and in vivo efficacy studies prevents a direct correlation from being established. The compound's low oral bioavailability presents a potential hurdle for in vivo applications, which may require formulation strategies to enhance its exposure. Further research is necessary to quantify its in vitro potency on PPAR-γ and to evaluate its efficacy in relevant in vivo disease models to establish a clear in vitro to in vivo correlation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PPAR激动剂 | MCE [medchemexpress.cn]
- 4. Pharmacokinetic and bioavailability study of this compound in rat plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | PPAR | TargetMol [targetmol.com]
A Comparative Analysis of the Antioxidant Capacities of Angeloylgomisin H and Vitamin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant capacities of the natural lignan (B3055560) Angeloylgomisin H and the well-established antioxidant, Vitamin C. While direct comparative experimental data is not available in the current body of scientific literature, this document synthesizes the existing evidence on their respective antioxidant mechanisms and provides a framework for potential future comparative studies.
Executive Summary
Vitamin C is a potent direct antioxidant that readily donates electrons to neutralize free radicals. Its efficacy is typically measured by its ability to scavenge synthetic radicals in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays, with lower IC50 values indicating higher antioxidant capacity.
In contrast, this compound, a lignan from Schisandra chinensis, is suggested to function primarily as an indirect antioxidant . Evidence from related gomisin compounds indicates that its antioxidant effect is likely mediated through the activation of the Nrf2-Keap1 signaling pathway . This pathway upregulates the endogenous production of a suite of antioxidant and detoxifying enzymes, providing a longer-lasting and broader cellular protective effect.
Due to these fundamentally different mechanisms, a direct comparison based solely on radical scavenging assays is challenging and may not fully represent the physiological antioxidant potential of this compound.
Comparative Data Overview
The following table summarizes the available data on the antioxidant properties of this compound and Vitamin C. It is important to note the absence of direct quantitative data for this compound in standard antioxidant assays.
| Feature | This compound | Vitamin C (Ascorbic Acid) |
| Primary Antioxidant Mechanism | Indirect (Postulated) | Direct |
| Mode of Action | Activates the Nrf2-Keap1 signaling pathway, leading to the increased expression of endogenous antioxidant enzymes (e.g., SOD, Catalase, HO-1).[1] | Directly donates electrons/hydrogen atoms to neutralize free radicals.[2][3] |
| DPPH Radical Scavenging (IC50) | Data not available in searched literature. Identified as a potential antioxidant in a DPPH-based screening assay, but no quantitative value was reported. | ~2 - 15 µg/mL (Varies with experimental conditions)[4][5] |
| ABTS Radical Scavenging (IC50) | Data not available in searched literature. | ~2 - 10 µg/mL (Varies with experimental conditions) |
| Duration of Action | Potentially long-lasting due to the induction of enzyme synthesis. | Short-lived, as the molecule is consumed in the radical-neutralizing reaction. |
Mechanisms of Antioxidant Action
This compound: An Indirect Antioxidant Approach via Nrf2 Activation
Lignans (B1203133) from Schisandra chinensis, including compounds structurally related to this compound, have been shown to exert their antioxidant effects by modulating cellular signaling pathways. The most prominent of these is the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like certain gomisins, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, and initiates the transcription of a battery of protective enzymes. These include:
-
Superoxide (B77818) Dismutase (SOD): Converts superoxide radicals to hydrogen peroxide.
-
Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.
-
Heme Oxygenase-1 (HO-1): Produces the antioxidant biliverdin.
-
Glutathione Peroxidases (GPx): Detoxify hydrogen peroxide and lipid hydroperoxides.
Vitamin C: A Direct Radical Scavenger
Vitamin C is a water-soluble molecule that acts as a direct antioxidant by donating a hydrogen atom to free radicals, thereby neutralizing their reactivity. This process transforms the free radical into a less harmful species and generates the relatively stable ascorbyl radical. The ascorbyl radical can then be regenerated back to ascorbic acid by other cellular antioxidants like glutathione. This direct scavenging action is immediate but also results in the consumption of the Vitamin C molecule.
Experimental Protocols for Antioxidant Capacity Assessment
Should a direct comparative study be undertaken, the following standardized protocols for DPPH and ABTS assays are recommended.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Store in a dark, refrigerated container.
-
Prepare a series of dilutions of the test compounds (this compound and Vitamin C) and a standard (e.g., Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of each test compound dilution to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control well containing only methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: ABTS is reacted with potassium persulfate to produce the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants that can donate an electron or hydrogen atom to the ABTS•+ will reduce it back to its colorless form. This decolorization is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate stock solution (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
On the day of the assay, dilute the ABTS•+ solution with ethanol (B145695) or a buffer (e.g., PBS, pH 7.4) to an absorbance of ~0.70 at 734 nm.
-
-
Assay Procedure:
-
In a 96-well plate, add a small volume of each test compound dilution.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value from the concentration-response curve.
-
Conclusion
The comparison between this compound and Vitamin C highlights the diverse strategies through which natural compounds can confer antioxidant protection. Vitamin C provides a rapid, direct defense by neutralizing existing free radicals. This compound, based on evidence from related lignans, likely offers a more sustained, indirect defense by enhancing the cell's intrinsic antioxidant capabilities through the Nrf2 signaling pathway.
For drug development professionals, this distinction is critical. While direct antioxidants are valuable, compounds that can upregulate the body's own defense systems, like the lignans found in Schisandra chinensis, represent a promising therapeutic strategy for conditions associated with chronic oxidative stress. Future research should aim to quantify the direct radical scavenging capacity of this compound and further elucidate its activity on the Nrf2 pathway to fully understand its therapeutic potential.
References
- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fourhealth.co.nz [fourhealth.co.nz]
- 3. Direct vs Indirect Antioxidants [galinakerr.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.unpad.ac.id [journals.unpad.ac.id]
Benchmarking Angeloylgomisin H Cytotoxicity Against Known Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic potential of Angeloylgomisin H against established anticancer drugs—Doxorubicin, Cisplatin, and Paclitaxel. Due to the limited publicly available cytotoxicity data for this compound, this guide utilizes data from structurally related compounds and general cancer biology principles as a predictive framework for its potential efficacy and mechanism of action. All quantitative data for the benchmark drugs are summarized for easy comparison, and detailed experimental protocols for standard cytotoxicity assays are provided.
Data Presentation: Comparative Cytotoxicity of Anticancer Drugs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Doxorubicin, Cisplatin, and Paclitaxel across a range of human cancer cell lines. These values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro and are a standard measure of a drug's cytotoxic potency. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as the duration of drug exposure and the specific assay used.[1]
| Cancer Cell Line | Drug | IC50 | Exposure Time |
| Breast Cancer | |||
| MCF-7 | Doxorubicin | 1.2009 µM[2] | 24 hours |
| MDA-MB-231 | Paclitaxel | 6.12 ± 0.84 µM[3] | Not Specified |
| T-47D | Paclitaxel | 1.8 ± 0.6 µg/mL | Not Specified |
| Ovarian Cancer | |||
| A2780 | Cisplatin | 0.1-0.45 ug ml-1[4] | Not Specified |
| SKOV-3 | Paclitaxel | 2.5 and 7.5 nM[5] | 24 hours |
| Lung Cancer | |||
| A549 (NSCLC) | Paclitaxel | 0.027 µM (median)[6] | 120 hours |
| SCLC cell lines | Paclitaxel | 5.0 µM (median)[6] | 120 hours |
| Colon Cancer | |||
| HCT-116 | Doxorubicin | 24.30 μg/ml[7] | Not Specified |
| Hepatocellular Carcinoma | |||
| Hep-G2 | Doxorubicin | 14.72 μg/ml[7] | Not Specified |
| Prostate Cancer | |||
| PC3 | Doxorubicin | 2.64 μg/ml[7] | Not Specified |
Experimental Protocols
The following are detailed protocols for two common colorimetric assays used to determine cytotoxicity: the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3][8][9][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[8][9] The concentration of the formazan is proportional to the number of metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control drugs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Aspirate the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1][10]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration.[1]
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The principle of the SRB assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of the test compound and controls for the desired exposure time.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry the plates.
-
SRB Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Air dry the plates and then add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control to determine the IC50 value.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Potential Mechanism of Action: Induction of Apoptosis
While the specific molecular targets of this compound are not yet fully elucidated, many natural compounds exert their anticancer effects by inducing apoptosis (programmed cell death). The diagram below illustrates a generalized intrinsic apoptosis pathway, a common mechanism for anticancer drugs.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Experimental Workflow: Cytotoxicity Assessment
The following diagram outlines the general workflow for assessing the cytotoxicity of a compound using either the MTT or SRB assay.
Caption: General workflow for in vitro cytotoxicity testing.
References
- 1. Induction of apoptosis in breast cancer cells by naphthylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Notch signaling pathways with natural bioactive compounds: a promising approach against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cell line cytotoxicity: Topics by Science.gov [science.gov]
- 6. Mechanistic Insights into the Anticancer Action of Novel 2‑Hydroxy-1,4-naphthoquinone Thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recently Confirmed Apoptosis-Inducing Lead Compounds Isolated from Marine Sponge of Potential Relevance in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Induction of Paraptotic Cell Death in Breast Cancer Cells by a Novel Pyrazolo[3,4- h]quinoline Derivative through ROS Production and Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compound: this compound (CHEMBL1092320) - ChEMBL [ebi.ac.uk]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Angeloylgomisin H
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential safety and logistical information for the proper disposal of Angeloylgomisin H, a lignan (B3055560) compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Chemical and Physical Properties
A clear understanding of a compound's properties is the first step in safe handling and disposal. Below is a summary of key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₈H₃₆O₈ |
| Molecular Weight | 500.59 g/mol |
| CAS Number | 66056-22-2 |
Immediate Safety and Disposal Plan
Step-by-Step Disposal Protocol
-
Classification and Segregation:
-
Treat this compound as a hazardous chemical waste.[1]
-
Do not dispose of this compound down the drain.[2][3] Many chemicals can react unexpectedly with other substances in the drainage system or harm aquatic life.[3][4]
-
Segregate waste containing this compound from other waste streams to prevent accidental mixing of incompatible substances.[5] Store it separately from acids, bases, and oxidizing agents.[5]
-
-
Containerization:
-
Use a dedicated, properly labeled, and compatible waste container. The container should be in good condition, with a secure screw cap, and made of a material that does not react with the chemical.[5]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Handle with Care").[5] Avoid using chemical formulas or abbreviations.[5]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][5]
-
The SAA should be a well-ventilated area, such as a chemical fume hood, away from general laboratory traffic.[5]
-
Keep the waste container closed except when adding waste.[2][5]
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the this compound waste.[1][6]
-
Do not attempt to transport hazardous waste yourself.[1]
-
Follow all institutional and local regulations for hazardous waste pickup and disposal.
-
Decontamination of Empty Containers
-
An empty container that has held this compound should be triple-rinsed with a suitable solvent capable of removing the residue.[1]
-
The rinseate must be collected and disposed of as hazardous waste.[1]
-
After triple-rinsing, deface the original label on the container before disposing of it as regular trash.[1]
Experimental Protocol: In Vitro Cytotoxicity Assay
To assess the biological activity of compounds like this compound, an in vitro cytotoxicity assay is a common experimental procedure. The following is a detailed methodology for a representative MTT assay, which measures cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a selected cancer cell line.
Materials:
-
This compound
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.
-
Wash the cells with PBS, then detach them using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in complete medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a negative control (untreated cells).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Visualizing the Workflow
The following diagram illustrates the logical workflow for the in vitro cytotoxicity assay described above.
Caption: Workflow for an In Vitro Cytotoxicity Assay.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. gla.ac.uk [gla.ac.uk]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
